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  • Product: 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • CAS: 544666-17-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details the synthetic pathway for obtaining 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthetic pathway for obtaining 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a scientifically robust, two-step synthesis protocol, commencing with the formation of a hydrazone intermediate followed by a Vilsmeier-Haack cyclization and formylation. The causality behind experimental choices, detailed procedural steps, and characterization data are presented to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and biologically active compounds.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of an aldehyde group at the 4-position, as in the target molecule, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex chemical entities.[3][4]

The specific target, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, incorporates a methoxyphenyl group, a common feature in many bioactive molecules that can influence their metabolic stability and receptor-binding affinity.[1] This guide will focus on a reliable and widely applicable synthetic route to this important building block.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and well-documented approach for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction allows for the one-pot cyclization and formylation of an appropriate precursor. The retrosynthetic analysis reveals that the target molecule can be disconnected at the pyrazole ring, leading back to a hydrazone intermediate. This hydrazone, in turn, is readily accessible from the condensation of 3-methoxyacetophenone and phenylhydrazine.

G Target 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Intermediate Hydrazone Intermediate Target->Intermediate Vilsmeier-Haack Formylation Starting_Materials 3-Methoxyacetophenone + Phenylhydrazine Intermediate->Starting_Materials Condensation

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway

The synthesis is a two-step process:

Step 1: Synthesis of (E)-1-(1-(3-methoxyphenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

This initial step involves the acid-catalyzed condensation of 3-methoxyacetophenone with phenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acetophenone, followed by dehydration to yield the stable hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation to Yield 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The hydrazone intermediate is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][8][9][10] The electron-rich hydrazone undergoes cyclization and subsequent formylation at the C-4 position of the newly formed pyrazole ring.[5][7][11]

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction A 3-Methoxyacetophenone C (E)-1-(1-(3-methoxyphenyl)ethylidene)-2-phenylhydrazine A->C + Phenylhydrazine (Acid Catalyst, Reflux) B Phenylhydrazine D (E)-1-(1-(3-methoxyphenyl)ethylidene)-2-phenylhydrazine E 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde D->E POCl₃, DMF (Heat)

Caption: Overall synthetic workflow.

Experimental Protocols

4.1. Materials and Reagents

Reagent/MaterialPuritySupplier
3-Methoxyacetophenone≥98%Commercially Available
Phenylhydrazine≥97%Commercially Available
EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium Sulfate-Commercially Available

4.2. Step-by-Step Synthesis

Step 1: Synthesis of (E)-1-(1-(3-methoxyphenyl)ethylidene)-2-phenylhydrazine

  • To a solution of 3-methoxyacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cold DMF with vigorous stirring. This reaction is exothermic and forms the Vilsmeier reagent.[8]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve the hydrazone intermediate from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the hydrazone dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization

The structure of the final product, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, should be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR A singlet for the aldehyde proton (CHO) around δ 9.9-10.0 ppm. A singlet for the pyrazole proton at C5-H around δ 9.2-9.4 ppm. Aromatic protons will appear in the range of δ 7.0-8.1 ppm. A singlet for the methoxy (OCH₃) protons around δ 3.8-3.9 ppm.
¹³C NMR A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Signals for the pyrazole ring carbons and the aromatic carbons in the appropriate regions. A signal for the methoxy carbon around δ 55-56 ppm.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₄N₂O₂, MW: 278.31 g/mol ).
FT-IR A strong absorption band for the aldehyde C=O stretch around 1670-1690 cm⁻¹.

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Safety Considerations

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • The formation of the Vilsmeier reagent is an exothermic reaction. Ensure proper cooling and slow addition of reagents.

  • Always perform reactions in a well-ventilated area and wear appropriate PPE.

Conclusion

This guide provides a detailed and reliable pathway for the synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The two-step procedure, involving hydrazone formation followed by a Vilsmeier-Haack reaction, is a well-established and efficient method for accessing this valuable chemical intermediate. By following the outlined protocols and safety precautions, researchers can confidently synthesize this compound for further applications in drug discovery and materials science.

References

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing.
  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antipl
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Full article: Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR.
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Smolecule.
  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • 3-(3-methoxyphenyl)
  • 1-phenyl-1H-pyrazole-4-carbaldehyde | CAS 36640-42-3 | SCBT.
  • Vilsmeier–Haack reaction. Wikipedia.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry.
  • 3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook.

Sources

Exploratory

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS number

An in-depth technical whitepaper on the synthesis, characterization, and application of the heterocyclic building block 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Introduction & Chemical Identity In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the synthesis, characterization, and application of the heterocyclic building block 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Introduction & Chemical Identity

In modern drug discovery and materials science, functionalized pyrazoles serve as privileged scaffolds due to their robust stability, favorable pharmacokinetic profiles, and ability to engage in diverse non-covalent interactions with biological targets. Among these, 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 544666-17-3) represents a highly versatile synthetic intermediate[1].

The presence of the aldehyde group at the C4 position of the pyrazole core provides an electrophilic handle for downstream functionalization, such as Schiff base formation, Knoevenagel condensations, or reduction to the corresponding alcohol[2]. Concurrently, the 3-methoxyphenyl and 1-phenyl substituents dictate the molecule's steric bulk and lipophilicity, making it an ideal precursor for developing complex heterocyclic therapeutics[2].

Quantitative Chemical Profile

To establish a baseline for analytical verification, the fundamental physiochemical properties of the compound are summarized below[1]:

PropertyValue / Description
IUPAC Name 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
CAS Number 544666-17-3
Molecular Formula C17H14N2O2
Molecular Weight 278.31 g/mol
SMILES String COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Key Functional Groups Pyrazole core, C4-Carbaldehyde, C3-Methoxy ether

Mechanistic Synthesis: Vilsmeier-Haack Cyclization & Formylation

The most efficient and widely adopted route for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[3][4]. This approach is highly favored because it achieves two critical transformations in a single pot: the cyclization of a hydrazone precursor into the pyrazole ring, and the simultaneous regioselective formylation at the electron-rich C4 position[5].

Causality of Reagent Selection: The reaction utilizes Phosphorus Oxychloride (POCl 3​ ) and N,N-Dimethylformamide (DMF). DMF acts as both the solvent and the formylating agent. When reacted with POCl 3​ at low temperatures, DMF generates the highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent)[6]. The hydrazone (derived from the condensation of 3-methoxyacetophenone and phenylhydrazine) undergoes electrophilic attack by this iminium species. The thermal energy applied subsequently drives the intramolecular cyclization, expelling a molecule of dimethylamine and forming the aromatic pyrazole system. A second equivalent of the Vilsmeier reagent then attacks the C4 position, which is activated by the electron-donating nature of the adjacent nitrogen atoms.

VilsmeierHaack A 3-Methoxyacetophenone + Phenylhydrazine B Hydrazone Intermediate A->B Condensation D Electrophilic Attack & Cyclization (60-70°C) B->D C Vilsmeier Reagent (POCl3 + DMF, 0°C) C->D Electrophile E Iminium Salt Intermediate D->E F Aqueous Hydrolysis (Ice + NaHCO3) E->F G 3-(3-Methoxyphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde F->G Formylation Complete

Synthetic workflow of the pyrazole-4-carbaldehyde derivative via Vilsmeier-Haack reaction.

Standardized Experimental Protocol

To ensure reproducibility and high yield, the following self-validating protocol details the synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, round-bottom flask with anhydrous DMF (approx. 4-6 equivalents relative to the hydrazone) under an inert argon atmosphere[4][6].

  • Cool the flask to 0°C using an ice-water bath. Causality: The formation of the Vilsmeier reagent is highly exothermic; strict temperature control prevents the thermal degradation of the chloromethyleniminium ion[7].

  • Add POCl 3​ (3-4 equivalents) dropwise over 15 minutes with vigorous magnetic stirring[4]. Allow the mixture to stir for an additional 30 minutes until a pale yellow, viscous complex forms.

Step 2: Hydrazone Addition and Cyclization

  • Dissolve 1 equivalent of 3-methoxyacetophenone phenylhydrazone in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Gradually warm the reaction mixture to room temperature, then heat to 60–70°C for 4 to 6 hours[7]. Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular cyclization of the hydrazone into the pyrazole core.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system to confirm the total consumption of the starting material[7].

Step 3: Quenching and Hydrolysis

  • Once complete, cool the reaction mixture to room temperature and slowly pour it over crushed ice with vigorous stirring.

  • Neutralize the highly acidic mixture by carefully adding solid Sodium Bicarbonate (NaHCO 3​ ) until the pH reaches ~7.0[4]. Causality: NaHCO 3​ is chosen over stronger bases (like NaOH) to prevent unwanted base-catalyzed side reactions, such as the Cannizzaro reaction, which would disproportionate the newly formed aldehyde into a carboxylic acid and an alcohol[7].

  • The iminium intermediate hydrolyzes during this step, precipitating the crude aldehyde product as a solid.

Step 4: Isolation and Purification

  • Filter the precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual inorganic salts.

  • Purify the crude product via recrystallization from hot ethanol or methanol to yield the pure 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[7].

Analytical Validation Parameters

To verify the structural integrity of the synthesized compound, researchers must cross-reference their analytical data against the expected spectroscopic signatures. The table below outlines the critical validation parameters for this specific molecule[4][5]:

Analytical TechniqueExpected Signal / ShiftStructural Assignment
IR Spectroscopy ~1670 - 1685 cm −1 Strong C=O stretching (Aldehyde)
IR Spectroscopy ~1590 - 1610 cm −1 C=N stretching (Pyrazole ring)
1 H-NMR (CDCl 3​ ) δ 9.90 - 10.05 ppm (s, 1H)Aldehyde proton (-CHO)
1 H-NMR (CDCl 3​ ) δ 8.40 - 8.55 ppm (s, 1H)Pyrazole C5-H (Highly deshielded)
1 H-NMR (CDCl 3​ ) δ 3.80 - 3.90 ppm (s, 3H)Methoxy protons (-OCH 3​ )
13 C-NMR (CDCl 3​ ) δ ~184.0 ppmCarbonyl carbon (Aldehyde)
Mass Spectrometry m/z 279.1 [M+H] + Molecular ion peak confirming C 17​ H 14​ N 2​ O 2​

Note: The highly deshielded singlet near 8.5 ppm in the 1 H-NMR spectrum is the definitive hallmark of a fully formed, C4-substituted pyrazole ring, confirming successful cyclization.

Downstream Applications in Drug Development

The inherent reactivity of the C4-aldehyde group makes 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde a privileged precursor in medicinal chemistry[2].

  • Schiff Base Derivatives: Condensation of the aldehyde with various anilines or primary amines yields aldimine derivatives (Schiff bases). These derivatives are heavily investigated for their in vivo analgesic and anxiolytic activities[5].

  • Chalcone Synthesis: By reacting the aldehyde with substituted acetophenones via Claisen-Schmidt condensation, researchers can generate pyrazole-containing chalcones, which frequently exhibit potent antimicrobial and anti-inflammatory properties[3].

  • Kinase Inhibitors: The pyrazole core acts as an excellent bioisostere for amides and aromatic rings, capable of forming critical hydrogen bonds within the ATP-binding pockets of various kinases, making this compound a valuable starting material for oncology drug discovery[2].

References

  • Smolecule. "3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis Methods." Smolecule.com.
  • Asian Journal of Chemistry. "Synthesis and Pharmacological Evaluation of Aldimines Derivatives of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde." Asianpubs.org.
  • Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemmethod.com.
  • Smolecule. "3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS Data." Smolecule.com.
  • Arkivoc. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkat-usa.org.
  • Semantic Scholar. "SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY." Semanticscholar.org.
  • MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Mdpi.com.

Sources

Foundational

The Multifaceted Biological Activities of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Among its varied derivatives, pyrazole-4-carbaldehydes have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. Among its varied derivatives, pyrazole-4-carbaldehydes have emerged as particularly versatile intermediates and pharmacophores, demonstrating a broad spectrum of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazole-4-carbaldehyde derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action and structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of pharmaceuticals, with numerous approved drugs incorporating the pyrazole ring.[1][2][3][4][5] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[6] Pyrazole-4-carbaldehyde, a key derivative, serves as a crucial building block for the synthesis of a diverse array of more complex heterocyclic systems and molecules with significant pharmacological relevance.[1][7][8][9] The aldehyde functional group at the 4-position is particularly reactive, facilitating a wide range of chemical transformations and the introduction of various pharmacophoric elements.[8][10]

Synthetic Strategies for Pyrazole-4-Carbaldehydes

A fundamental aspect of exploring the biological potential of pyrazole-4-carbaldehyde derivatives lies in their efficient synthesis. The Vilsmeier-Haack reaction is a preeminent and widely employed method for the formylation of activated aromatic and heteroaromatic compounds, and it has proven to be particularly effective for the synthesis of pyrazole-4-carbaldehydes.[1][8][9][11]

The Vilsmeier-Haack Reaction: A Cornerstone in Pyrazole-4-Carbaldehyde Synthesis

This reaction typically involves the treatment of a suitable hydrazone precursor with the Vilsmeier-Haack reagent, which is a complex formed from phosphoryl chloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[1][8][9] The reaction proceeds through an electrophilic substitution mechanism, resulting in the formation of the formyl group at the 4-position of the pyrazole ring.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction [8]

  • Preparation of the Vilsmeier-Haack Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier-Haack reagent.

  • Reaction with Hydrazone: The appropriate acetophenone phenylhydrazone is dissolved in a minimal amount of anhydrous DMF and added dropwise to the freshly prepared Vilsmeier-Haack reagent.

  • Reaction Conditions: The reaction mixture is heated to 80-90 °C and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Diagram: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehyde

Vilsmeier_Haack Hydrazone Acetophenone Phenylhydrazone Intermediate Electrophilic Iminium Cation Hydrazone->Intermediate Reaction with Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier_Reagent->Intermediate Forms Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Product 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde Cyclization->Product Followed by hydrolysis

Caption: A simplified workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][11][12][13][14][15][16] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.[17]

Kinase Inhibition: A Prominent Anticancer Mechanism

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, with several approved drugs targeting kinases like ALK, ROS1, MET, JAK1/2, and FGFR. Pyrazole-4-carbaldehyde derivatives have also been investigated as potential kinase inhibitors.[12][18] For instance, certain derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[12]

Diagram: PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Promotes Pyrazole_Derivative Pyrazole-4-carbaldehyde Derivative Pyrazole_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by a pyrazole-4-carbaldehyde derivative.

Induction of Apoptosis

Many pyrazole-4-carbaldehyde derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of apoptotic signaling pathways, leading to the activation of caspases and subsequent cell death.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring and the aryl moieties significantly influence the anticancer activity.[6][19] For example, the presence of electron-withdrawing groups on the phenyl rings can enhance cytotoxic activity.[6][19]

Table 1: Anticancer Activity of Selected Pyrazole-4-Carbaldehyde Derivatives

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
P4C-1 1-phenyl, 3-(4-chlorophenyl)MCF-7 (Breast)0.25[12]
P4C-2 1,3-diphenylHCT-116 (Colon)4.2[14]
P4C-3 1-(2,6-dichloro-4-trifluoromethyl)phenyl, 3-(4-chlorophenyl)Not Specified-
P4C-4 3-(coumarin-3-yl)-1-phenylVariousGrowth Inhibition up to 96%[20]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of drug-resistant pathogens poses a significant threat to global health. Pyrazole-4-carbaldehyde derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[1][2][10][11][21]

Antibacterial Activity

Several studies have reported the synthesis of pyrazole-4-carbaldehyde derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][10][21] The mode of action often involves the disruption of essential cellular processes in bacteria.

Experimental Protocol: Evaluation of Antibacterial Activity using the Agar Well Diffusion Method [1]

  • Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A specific concentration of the pyrazole-4-carbaldehyde derivative dissolved in a suitable solvent (e.g., DMSO) is added to each well. A standard antibiotic (e.g., ampicillin, ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[1][21]

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Activity

Pyrazole-4-carbaldehyde derivatives have also shown significant antifungal activity against various fungal strains, including clinically relevant species like Candida albicans and phytopathogenic fungi.[22][23] The presence of fluorine atoms in the structure can sometimes enhance the antifungal potency.[23]

Table 2: Antimicrobial Activity of Representative Pyrazole-4-Carbaldehyde Derivatives

Compound IDTarget OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
P4C-A Staphylococcus aureusExcellent activity (comparable to ampicillin)[1]
P4C-B Escherichia coliGood activity[1]
P4C-C Candida albicansMIC: 0.25 µg/mL[22]
P4C-D Aspergillus nigerZone of Inhibition: 46 mm[22]

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazole derivatives, including some pyrazole-4-carbaldehydes, have been investigated for their anti-inflammatory properties.[2][5][24][25][26][27]

Inhibition of Pro-inflammatory Cytokines

A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[24] By suppressing the expression of these key mediators, pyrazole-4-carbaldehyde derivatives can effectively dampen the inflammatory response.

Diagram: TNF-α Signaling and its Inhibition

TNFa_Pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Activates TNFa TNF-α Macrophage->TNFa Produces Inflammation Inflammatory Response TNFa->Inflammation Mediates Pyrazole_Derivative Pyrazole-4-carbaldehyde Derivative Pyrazole_Derivative->Macrophage Inhibits TNF-α production

Caption: Inhibition of LPS-induced TNF-α production by a pyrazole-4-carbaldehyde derivative.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole-4-carbaldehyde derivatives have also been demonstrated in vivo using models such as the xylene-induced ear edema model.[24] Some compounds have shown efficacy comparable to that of the standard anti-inflammatory drug dexamethasone.[24]

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

Recent research has begun to explore the neuroprotective effects of pyrazole derivatives, suggesting their potential in the treatment of neurodegenerative diseases.[28][29][30] While research specifically on pyrazole-4-carbaldehyde derivatives in this area is still emerging, the broader class of pyrazoles has shown promise.

Mechanisms of Neuroprotection

The neuroprotective effects of pyrazole derivatives may be attributed to their anti-inflammatory and antioxidant properties. By reducing neuroinflammation and oxidative stress, these compounds can help protect neurons from damage and death.

Conclusion and Future Directions

Pyrazole-4-carbaldehyde derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility, coupled with their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their translation into clinical applications. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Song, M., et al. (2019). New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Letters in Drug Design & Discovery. [Link]

  • Manjula, S. N., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Krasavin, M. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Li, Y., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. [Link]

  • Polshettiwar, S. A., et al. (2011).
  • Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. ResearchGate. [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • Tuszynski, J. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Unknown. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Al-wsabai, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • El-Sayed, S. A., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules. [Link]

  • Ashok, M., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. [Link]

  • Riyadh, S. M., et al. (2025). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports. [Link]

  • Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. OUCI. [Link]

  • Sharma, K., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Al-Abdullah, E. S., et al. (2019). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry. [Link]

  • Glisic, B., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]

  • Parmar, P., & Kanth, R. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Unknown. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. [Link]

  • Waghmare, P. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Tuszynski, J. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]

  • Unknown. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]

  • Tian, M., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Unknown. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Hussain, Z., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis. [Link]

  • Bavetsias, V., et al. (2010). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tian, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Kumar, S., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Kumar, D., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. International Atomic Energy Agency. [Link]

  • Unknown. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yurttaş, L., et al. (2022). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery. [Link]

  • Unknown. (n.d.). Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. PubMed. [Link]

Sources

Exploratory

spectroscopic data for 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Introduction and Molecular Overview 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction and Molecular Overview

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are significant pharmacophores in medicinal chemistry.[1] The molecule's structure, featuring a central pyrazole core, a 1-phenyl substituent, a 3-(3-methoxyphenyl) group, and a 4-carbaldehyde moiety, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[2][3]

The molecular formula is C₁₇H₁₄N₂O₂ , with a molecular weight of approximately 278.31 g/mol . The presence of the aldehyde group offers a reactive site for further chemical modifications, such as condensation reactions to form Schiff bases or other derivatives.[4][5]

Caption: Structural relationship of the core functional groups.

Synthesis Context: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This choice is not arbitrary; it is rooted in the reaction's reliability for formylating electron-rich heterocyclic systems.

Causality of Method: The reaction proceeds by treating an acetophenone phenylhydrazone precursor with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). This process facilitates a one-pot cyclization and formylation, providing a direct and high-yield pathway to the target aldehyde.[4][8] Understanding this synthetic origin is critical for anticipating potential impurities, such as residual DMF or unreacted starting materials, which could be observable in spectroscopic analyses.

Caption: Simplified workflow of the Vilsmeier-Haack synthesis.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for the title compound. These values are derived from published data for structurally similar molecules, including 3-(4-chlorophenyl)-, 3-(4-fluorophenyl)-, and 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes, and adjusted for the electronic effects of the 3-methoxy substituent.[4][8]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is essential for elucidating the specific arrangement of hydrogen atoms in the molecule. The spectrum is predicted to be highly characteristic.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Analysis
~10.05Singlet1HH-C=O (Aldehyde)Aldehyde protons are highly deshielded. Analogues show this signal at 10.02-10.05 ppm.[4]
~8.52Singlet1HH-5 (Pyrazole)The proton at the 5-position of the pyrazole ring is a diagnostic singlet, consistently found around 8.51 ppm in related structures.[4]
~7.70-7.80Multiplet2HH-2', H-6' (1-Phenyl)Protons ortho to the pyrazole nitrogen on the N-phenyl ring are typically found downfield.
~7.40-7.55Multiplet3HH-3', H-4', H-5' (1-Phenyl)Remaining protons of the N-phenyl ring.
~7.35Triplet1HH-5'' (3-Methoxyphenyl)The meta-substituted methoxy group leads to a more complex splitting pattern for this phenyl ring.
~7.10-7.25Multiplet3HH-2'', H-4'', H-6'' (3-Methoxyphenyl)Aromatic protons influenced by the electron-donating methoxy group.
~3.85Singlet3H-OCH₃ (Methoxy)The methoxy group protons appear as a sharp singlet in a characteristic region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Analysis
~185.0C=O (Aldehyde)The aldehyde carbonyl carbon is characteristically found in the far downfield region.
~160.0C-3'' (C-OCH₃)Aromatic carbon directly attached to the oxygen of the methoxy group.
~153.0C-3 (Pyrazole)Carbon at the 3-position of the pyrazole ring, attached to the aryl group.
~141.0C-5 (Pyrazole)Carbon at the 5-position of the pyrazole ring.
~138.5C-1' (1-Phenyl)Quaternary carbon of the N-phenyl ring attached to the pyrazole nitrogen.
~130.0-132.0Aromatic CH & C-1''Overlapping region for aromatic carbons.
~129.5Aromatic CHAromatic carbons of the N-phenyl ring.
~128.0Aromatic CHAromatic carbons of the N-phenyl ring.
~120.0Aromatic CHAromatic carbons of the N-phenyl ring.
~119.0-122.0Aromatic CHAromatic carbons of the 3-methoxyphenyl ring.
~115.5C-4 (Pyrazole)Quaternary carbon attached to the aldehyde group. Data from analogues suggests this region.[8]
~114.0Aromatic CHAromatic carbons of the 3-methoxyphenyl ring.
~55.5-OCH₃ (Methoxy)The carbon of the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Expected IR Data (KBr Pellet)

Frequency (ν, cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Analysis
~3120C-H StretchAromatic C-HTypical for sp² C-H bonds in aromatic systems.[8]
~2990C-H StretchAldehyde C-HCharacteristic C-H stretch for an aldehyde.
~1680C=O StretchAldehyde CarbonylStrong, sharp absorption is a hallmark of the aldehyde C=O group. A 3,5-difluoro analogue shows this band at 1682 cm⁻¹.[8]
~1595C=C / C=N StretchAromatic & Pyrazole RingsSkeletal vibrations of the aromatic and heterocyclic rings.
~1250C-O StretchAryl-O-CH₃ (Asymmetric)Strong absorption due to the asymmetric stretching of the aryl ether bond.
~1040C-O StretchAryl-O-CH₃ (Symmetric)Symmetric stretching of the aryl ether bond.

Experimental Protocol: FT-IR Spectroscopy

  • Thoroughly mix a small amount (~1-2 mg) of the dry, solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a fingerprint for the compound's structure.

Expected Mass Spectrometry Data (ESI+)

m/z (mass-to-charge)IonRationale
279.113[M+H]⁺The protonated molecular ion is expected to be the base peak or a very prominent peak in Electrospray Ionization (ESI). The exact mass for C₁₇H₁₅N₂O₂⁺ is 279.1128.
251.118[M+H-CO]⁺Loss of the carbonyl group (28 Da) is a common fragmentation pathway for aldehydes.
202.074[M-C₆H₅-CHO]⁺Potential fragmentation involving cleavage of larger groups.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

Conclusion

The spectroscopic profile of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is highly distinct. The ¹H NMR spectrum is characterized by diagnostic singlets for the aldehyde and pyrazole protons at approximately 10.05 and 8.52 ppm, respectively. The ¹³C NMR confirms the presence of 17 unique carbons, with the aldehyde carbon appearing around 185.0 ppm. Key IR absorptions include a strong C=O stretch near 1680 cm⁻¹ and C-O ether stretches. Finally, mass spectrometry should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 279.113. This comprehensive, albeit extrapolated, dataset provides a robust framework for the identification and characterization of this compound in a research setting.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. PMC. Available at: [Link]

  • Shetty, P., et al. (2010).
  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • Li, J., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Available at: [Link]

  • Juškelis, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiffs Bases. Available at: [https://www.researchgate.net/publication/385361254_Synthesis_and_Characterization_of_Pyrazole_Heterocyclic_Derivatives_via_Vilsmeier-Haack-Reaction_and_Its_Schiffs_Bases]([Link])

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)-1h-pyrazole-4-carbaldehyde. Available at: [Link]

  • Mickevičienė, V., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Available at: [Link]

  • Prasath, R., et al. (2011). 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde; 3a Orange oil; Yield 57%. Available at: [Link]

  • ResearchGate. (2021). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]

  • Kumar, K. S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack reaction for 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis.

Application Note: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Protocol Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Protocol

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities including anticancer, antimicrobial, and enzyme-inhibitory properties[1]. The Vilsmeier-Haack (VH) reaction provides a highly efficient, one-pot methodology to synthesize 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes directly from acetophenone phenylhydrazones[2].

Causality of the Mechanism: The reaction is driven by the generation of the Vilsmeier reagent—a highly electrophilic chloroiminium ion—formed by the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. The electron-rich nature of the hydrazone intermediate facilitates a nucleophilic attack on the chloroiminium ion[4]. This initiates an intramolecular cyclization to form the pyrazole core. Because the C4 position of the newly formed pyrazole ring is highly activated, a second equivalent of the Vilsmeier reagent attacks this position, leading to formylation[5]. Subsequent aqueous hydrolysis of the resulting iminium intermediate yields the target pyrazole-4-carbaldehyde[5].

Mechanism DMF_POCl3 DMF + POCl3 (0°C) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->VH_Reagent Exothermic Attack Electrophilic Attack & Cyclization VH_Reagent->Attack Hydrazone Acetophenone Phenylhydrazone Hydrazone->Attack Nucleophilic Formylation C4 Formylation (2nd eq. VH Reagent) Attack->Formylation 60-80°C Hydrolysis Aqueous Hydrolysis (Ice/Water Quench) Formylation->Hydrolysis Iminium Intermediate Product 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde Hydrolysis->Product -HCl, -PO2Cl2

Mechanistic pathway of the Vilsmeier-Haack pyrazole synthesis.

Experimental Design & Causality

Successful execution of this protocol requires strict adherence to specific physicochemical parameters:

  • Reagent Stoichiometry: A minimum of 3 equivalents of POCl₃ is required because the Vilsmeier reagent is consumed twice: first for the cyclization of the hydrazone, and second for the C4 formylation[1]. DMF is used in excess as both a reactant and the solvent[6].

  • Temperature Control: The formation of the chloroiminium ion is highly exothermic. Dropwise addition of POCl₃ at 0°C is critical to prevent the thermal decomposition and polymerization of DMF[5]. Conversely, the subsequent cyclization and formylation steps require thermal energy (60–80°C) to overcome the activation barrier for the second electrophilic attack[4].

  • Anhydrous Conditions: The Vilsmeier reagent is extremely moisture-sensitive. The presence of water will prematurely hydrolyze the chloroiminium ion back to DMF and HCl, quenching the reaction before cyclization can occur[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring researchers can verify success at each intermediate stage through physical observations and analytical checks.

Phase 1: Synthesis of the Hydrazone Precursor
  • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in 20 mL of absolute ethanol[1].

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation[2].

  • Reaction: Stir the mixture at room temperature for 10-60 minutes, or reflux for 1 hour depending on the steric hindrance of the substituent[2].

  • Isolation: Cool the mixture in an ice bath to induce complete precipitation. Filter the solid, wash with cold ethanol, and dry under vacuum[2].

    • Self-Validation: The product should be a distinct crystalline solid. Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2) should show complete consumption of the acetophenone starting material.

Phase 2: Vilsmeier-Haack Cyclization and Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0°C using an ice bath[6].

  • Activation: Add POCl₃ (30 mmol, 3.0 eq) dropwise over 30 minutes with vigorous magnetic stirring[6].

    • Self-Validation: The solution will transition to a pale yellow or orange hue, visually confirming the formation of the chloroiminium complex[5].

  • Addition: Dissolve the hydrazone precursor (10 mmol) in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent, strictly maintaining the temperature at 0°C[2].

  • Cyclization/Formylation: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–4 hours[1].

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the hydrazone spot disappears and a new, highly polar spot (the iminium intermediate) dominates near the baseline[6].

Phase 3: Quenching and Purification
  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly pour the mixture over 100 g of crushed ice with vigorous stirring[1].

    • Causality: The ice quench safely dissipates the heat generated by the exothermic hydrolysis of unreacted POCl₃ and converts the iminium intermediate into the final aldehyde[5].

  • Neutralization: Carefully neutralize the highly acidic mixture by adding 15% aqueous NaOH or saturated NaHCO₃ dropwise until the pH reaches exactly 7.0[1].

    • Self-Validation: A voluminous precipitate of the pyrazole-4-carbaldehyde will crash out of solution upon neutralization[6].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of distilled water to remove residual DMF and inorganic phosphate salts[1].

  • Purification: Recrystallize the crude product from ethanol or chloroform to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde[1].

Workflow Step1 1. Precursor Synthesis Hydrazone Formation Step3 3. Addition Add Hydrazone dropwise Step1->Step3 Step2 2. VH Reagent Prep POCl3 + DMF at 0°C Step2->Step3 Step4 4. Cyclization & Formylation Heat to 60-80°C for 3-4h Step3->Step4 Step5 5. Quenching Pour over crushed ice Step4->Step5 TLC Confirmed Step6 6. Neutralization Add NaOH to pH 7 Step5->Step6 Step7 7. Isolation Filtration & Recrystallization Step6->Step7 Precipitate Forms

Step-by-step experimental workflow for pyrazole-4-carbaldehyde synthesis.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and yields for various 3-aryl substituted derivatives synthesized via this protocol, demonstrating the robust functional group tolerance of the reaction[6].

Substituent (R)Chemical FormulaExpected Yield (%)Melting Point (°C)Appearance
-H (Phenyl) C₁₆H₁₂N₂O82%129–131Off-white solid
4-Fluoro C₁₆H₁₁FN₂O79%134–136Off-white solid
4-Chloro C₁₆H₁₁ClN₂O75%128–130Off-white solid
4-Methoxy C₁▱H₁₄N₂O₂74%136–138Off-white solid

Troubleshooting & Optimization

  • Issue: Incomplete Reaction / Low Yield

    • Cause: Moisture contamination degrading the highly sensitive Vilsmeier reagent[5].

    • Solution: Ensure all glassware is strictly flame-dried. Use freshly distilled POCl₃ and anhydrous, amine-free DMF[5].

  • Issue: Emulsion Formation During Extraction

    • Cause: If liquid-liquid extraction is utilized instead of direct precipitation, the high water solubility of DMF can cause severe phase-separation emulsions[5].

    • Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, forcing the organic product into the extraction solvent[5].

  • Issue: Product Oils Out Instead of Precipitating

    • Cause: Incomplete neutralization or the presence of lipophilic impurities.

    • Solution: Verify the pH is exactly 7.0. If an oil persists, triturate the mixture with cold hexanes or seed the solution with a pure crystal of the target compound to induce crystallization.

References

  • [2] Acetophenone phenylhydrazone | 583-11-9 - Benchchem. Benchchem.2

  • [5] Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. 5

  • [1] 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease... EXCLI Journal. 1

  • [6] Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica. 6

  • [4] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 4

  • [3] Vilsmeier-Haack Reaction. Master Organic Chemistry. 3

Sources

Application

purification of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization

An In-Depth Technical Guide to the Purification of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by Recrystallization Audience: Researchers, scientists, and drug development professionals. Introduction: The Cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Purification of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including celecoxib (an anti-inflammatory agent) and sildenafil (used to treat erectile dysfunction).[1][2] The compound 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate, with its reactive aldehyde group serving as a handle for constructing more complex molecular architectures for drug discovery pipelines.

The purity of such intermediates is paramount. Trace impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable side products, and confound the results of biological screening assays, ultimately wasting valuable time and resources.[3][4] Crystallization is a robust and widely employed technique for the purification of solid organic compounds, prized for its efficiency and cost-effectiveness in delivering high-purity materials.[4][5][6]

This application note provides a comprehensive, experience-driven guide to the purification of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using recrystallization. It moves beyond a simple list of steps to explain the underlying principles, enabling researchers to adapt and troubleshoot the protocol effectively.

Pillar 1: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[3][7] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5][8] When a saturated solution of an impure compound in a hot solvent is allowed to cool, the solubility of the target compound decreases, causing it to separate from the solution and form a crystalline lattice. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[5]

Selecting the Optimal Solvent: A Causality-Driven Approach

The success of any recrystallization hinges on the selection of an appropriate solvent.[4][8] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the target compound at or near its boiling point.[4][9]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified solid upon cooling.[4][9]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][10]

  • Volatility: A relatively low boiling point is desirable to facilitate the final drying of the purified crystals.[9]

For 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecular structure features both non-polar (phenyl rings) and polar (pyrazole, ether, aldehyde) moieties. This suggests that solvents of intermediate polarity, such as alcohols or esters, or a mixed-solvent system, would be most effective. Indeed, ethanol is frequently cited for the recrystallization of pyrazole derivatives.[1][11]

Data Presentation: Potential Solvents for Screening

SolventBoiling Point (°C)PolaritySafety Considerations
Ethanol 78.4Polar ProticFlammable liquid and vapor.
Methanol 64.7Polar ProticFlammable. Toxic if swallowed, in contact with skin, or if inhaled.
Isopropanol 82.6Polar ProticHighly flammable liquid and vapor. Causes serious eye irritation.
Ethyl Acetate 77.1Polar AproticHighly flammable liquid and vapor. Causes serious eye irritation.
Acetone 56.0Polar AproticHighly flammable liquid and vapor. Causes serious eye irritation.
Toluene 110.6Non-PolarHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Hexane/Heptane ~69 / ~98Non-PolarHighly flammable liquid and vapor. May be fatal if swallowed and enters airways. Used as an "anti-solvent".
Water 100Polar ProticNon-flammable. Often used as an "anti-solvent" with miscible organic solvents like ethanol.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be systematic, allowing for logical troubleshooting and optimization. A small-scale screening is performed first to identify the ideal solvent system before committing the bulk of the material.

Protocol 1: Small-Scale Solvent Screening

This initial step is crucial for identifying the optimal solvent or solvent pair with minimal loss of the crude product.

Methodology:

  • Place approximately 20-30 mg of the crude 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[8][10]

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a hot water bath, continuing to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10][12]

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[12]

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Mandatory Visualization: Solvent Selection Workflow

Diagram 1: Solvent Selection Logic Start Start: Add ~20mg crude product to test tube AddSolvent Add 0.5 mL solvent at room temperature Start->AddSolvent CheckDissolve Does it dissolve? AddSolvent->CheckDissolve Heat Heat mixture to boiling CheckDissolve->Heat No BadSolvent1 Result: Unsuitable (Too Soluble) CheckDissolve->BadSolvent1 Yes CheckDissolveHot Does it dissolve? Heat->CheckDissolveHot Cool Cool slowly to room temp, then place in ice bath CheckDissolveHot->Cool Yes BadSolvent2 Result: Unsuitable (Insoluble) CheckDissolveHot->BadSolvent2 No CheckCrystals Do crystals form? Cool->CheckCrystals GoodSolvent Result: Good Solvent CheckCrystals->GoodSolvent Yes BadSolvent3 Result: Unsuitable (No Crystals Form) CheckCrystals->BadSolvent3 No

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Protocol 2: Full-Scale Single-Solvent Recrystallization (Example: Ethanol)

This protocol should be used once a suitable single solvent has been identified.

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a water bath) with stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved.[12] It is critical to use the minimum volume of boiling solvent to ensure the solution is saturated.[8]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][8] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.[12]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass to air dry, or by using a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization: Recrystallization Process

Diagram 2: General Recrystallization Workflow Start 1. Dissolve crude solid in minimum hot solvent HotFilter 2. Hot Filtration (if needed) Start->HotFilter Optional Cool 3. Slow Cooling to Room Temperature Start->Cool HotFilter->Cool IceBath 4. Cool in Ice Bath Cool->IceBath Filter 5. Isolate Crystals via Vacuum Filtration IceBath->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Step-by-step workflow for the purification of a solid by recrystallization.

Protocol 3: Mixed-Solvent Recrystallization

This technique is invaluable when no single solvent provides the ideal solubility profile. A common pair for pyrazole derivatives is Ethanol ("good" solvent) and Water ("anti-solvent").[9][12][13]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Precipitation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly, as described in Protocol 2 (Steps 3-7). For washing the crystals (Step 6), use a cold mixture of the two solvents in the approximate ratio used for the recrystallization, or use only the cold anti-solvent.[12]

Pillar 3: Trustworthiness through Validation

A protocol is only as good as the methods used to verify its success. The purity of the recrystallized 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde must be rigorously assessed.

Purity Assessment Methods
  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to qualitatively assess purity. Spot the crude material and the recrystallized product side-by-side on a TLC plate (e.g., silica gel). After developing the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate), the purified sample should appear as a single, well-defined spot, whereas the crude material may show multiple spots.[1][14]

  • Melting Point Analysis: A pure crystalline solid has a characteristic and sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7] The melting point of the analogous 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is reported to be 135-139 °C, providing a useful benchmark.

  • Spectroscopic Confirmation: For ultimate confirmation of both identity and purity, spectroscopic methods are essential.

    • ¹H and ¹³C NMR: These techniques will confirm the molecular structure and reveal the presence of any proton- or carbon-containing impurities.[14][15][16]

    • FT-IR Spectroscopy: Will confirm the presence of key functional groups (C=O of the aldehyde, C-O-C of the ether, aromatic C=C bonds).[16][17]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[18][19]

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling too rapidly; solvent is too non-polar.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider switching to a more polar or higher-boiling solvent.[12]
No Crystals Form Solution is not sufficiently saturated (too much solvent used); compound is very soluble even in cold solvent.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound. If too much solvent was used, evaporate some of it and allow the solution to cool again.
Low Recovery Too much solvent was used; crystals were washed with a solvent that was not cold; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus for hot filtration is pre-warmed.
Colored Impurities Remain Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • Solvent Choice. University of York Chemistry Teaching Labs.
  • Crystallization. Organic Chemistry at CU Boulder.
  • Methods of purification of organic compounds. BYJU'S. (2019, October 16).
  • Solvent Selection and Recrystallization Guide. Scribd.
  • SOP: CRYSTALLIZATION. Unknown Source.
  • Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Methods of Purification of Organic Compounds. CK-12 Foundation.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. (2023, February 15).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. (2021, September).
  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. (2022, July 27).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (2024, November 22).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025, March 20).
  • Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. (2023, April 15).
  • Substances yield after recrystallization from different solvents. ResearchGate.
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. (2026, March 13).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. (2024, December 10).
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. (2021, August 8).
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • 3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook. (2026, January 13).
  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. MDPI. (2009, December 4).
  • 1-phenyl-1H-pyrazole-4-carbaldehyde. Santa Cruz Biotechnology.
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. TCI AMERICA.
  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PMC.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13).

Sources

Method

Application Note: In-Depth ¹H and ¹³C NMR Analysis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Pyrazole-4-carbaldehydes are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the development of antiviral, antimicrobial, and anticancer therapeutics[1]. By detailing the causality behind sample preparation, acquisition parameters, and spectral interpretation, this guide ensures high-fidelity structural elucidation for drug development professionals.

Chemical Context & Synthesis

The synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde derivatives is classically achieved via the Vilsmeier-Haack formylation of the corresponding hydrazone[2]. This transformation is highly efficient, utilizing POCl₃ and DMF to simultaneously construct the pyrazole core and install the C4-carbaldehyde moiety. Structural validation of this specific compound relies heavily on identifying the diagnostic spatial and electronic relationships between the pyrazole core, the N1-phenyl ring, the C3-(3-methoxyphenyl) group, and the C4-aldehyde group[3].

NMR_Workflow A Synthesis via Vilsmeier-Haack B Purification (Column Chromatography) A->B C Sample Prep (15-50 mg in CDCl3) B->C D 1H NMR Acquisition (400 MHz, 16 scans) C->D E 13C NMR Acquisition (100 MHz, 512 scans) C->E F Spectral Processing (FT, Phase/Baseline Corr.) D->F E->F G Signal Assignment (H-5, CHO, OMe, Aromatics) F->G H Structural Confirmation (3-(3-Methoxyphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde) G->H

Figure 1: Systematic workflow for the synthesis, preparation, and NMR validation of pyrazole derivatives.

Experimental Methodologies: Sample Preparation & Acquisition

To ensure a self-validating system, every step of the NMR protocol is governed by strict physical chemistry principles.

Sample Preparation Protocol
  • Sample Mass: Weigh exactly 15–20 mg of the purified compound for ¹H NMR, and 40–50 mg for ¹³C NMR.

    • Causality: ¹³C has a natural abundance of only 1.1% and a lower gyromagnetic ratio than ¹H. Higher concentrations are required to achieve an adequate signal-to-noise (S/N) ratio within a practical timeframe, preventing baseline noise from obscuring critical quaternary carbons like the pyrazole C-4 (δ 122.6)[3].

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) doped with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solvation for moderately polar heterocyclic compounds. The absence of exchangeable protons in the analyte means protic solvents (like Methanol-d₄) are unnecessary, avoiding potential hydrogen-bonding interactions that could broaden the crucial aldehyde proton signal. TMS provides a reliable zero-point calibration.

  • Filtration: Pass the solution through a glass wool plug plugged into a Pasteur pipette directly into a 5 mm NMR tube.

    • Causality: Particulate matter causes localized magnetic field inhomogeneities, leading to poor shimming and broadened spectral lines.

Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Frequency: 400 MHz

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Scans (NS): 512–1024

    • Relaxation Delay (D1): 2.0 s

    • Causality for D1: Quaternary carbons (C-3, C-4, C-ipso) lack directly attached protons to facilitate rapid dipole-dipole relaxation. A sufficient 2.0 s delay ensures these nuclei return to thermal equilibrium between pulses, preventing signal attenuation.

Spectral Interpretation & Mechanistic Causality

The structural elucidation of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is driven by distinct electronic effects, primarily magnetic anisotropy and mesomeric/inductive electron withdrawal.

Electronic_Effects A C4-Carbaldehyde Group (-M, -I Effect) D Highly Deshielded Aldehyde Proton (δ 10.05) A->D Magnetic Anisotropy E Deshielded Pyrazole H-5 (δ 8.55) A->E Electron Withdrawal B N1-Phenyl Group (Inductive Withdrawal) B->E Inductive Effect C 3-Methoxyphenyl Group (+M Effect from OMe) F Shielded ortho/para Carbons on Phenyl Ring C->F Resonance Donation

Figure 2: Electronic effects governing chemical shifts in the pyrazole-4-carbaldehyde framework.

¹H NMR Analysis

The ¹H NMR spectrum is highly diagnostic. The singlet at δ 10.05 is unambiguously assigned to the formyl proton. Its extreme downfield position is a direct consequence of the magnetic anisotropy of the carbonyl double bond coupled with the electron-withdrawing nature of the pyrazole ring[4]. The H-5 proton of the pyrazole core appears as a sharp singlet at δ 8.55[3]. This significant deshielding is driven by the -I (inductive) effect of the adjacent N1-phenyl group and the -M (mesomeric) effect of the C4-carbaldehyde group, which collectively deplete electron density from the C5 position.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.05Singlet (s)1H-Aldehyde (CHO)
8.55Singlet (s)1H-Pyrazole H-5
7.81Doublet (d)2H7.8N-Phenyl H-2, H-6 (ortho)
7.51Triplet (t)2H7.8N-Phenyl H-3, H-5 (meta)
7.42Triplet (t)1H8.03-Aryl H-5'
7.40Triplet (t)1H7.4N-Phenyl H-4 (para)
7.35Multiplet (m)1H-3-Aryl H-2'
7.31Doublet (d)1H7.63-Aryl H-6'
7.02Doublet of doublets (dd)1H8.2, 2.43-Aryl H-4'
3.88Singlet (s)3H-Methoxy (-OCH₃)
¹³C NMR Analysis

In the ¹³C domain, the carbonyl carbon (CHO) is the most deshielded nucleus, resonating at δ 185.3. The pyrazole C-3 and C-5 carbons appear at δ 154.5 and δ 131.5, respectively. The C-4 carbon, despite being attached to the electron-withdrawing formyl group, resonates relatively upfield at δ 122.6, which is characteristic of the β-position in an α,β-unsaturated carbonyl system embedded within a heterocycle[3]. The methoxy carbon is readily identified in the aliphatic region at δ 55.4, while its directly attached aromatic carbon (C-3') is shifted downfield to δ 159.8 due to the strong +M effect of the oxygen atom.

Chemical Shift (δ, ppm)Carbon TypeAssignment
185.3Quaternary (C=O)Aldehyde Carbon (CHO)
159.8Quaternary (C-O)3-Aryl C-3' (C-OMe)
154.5QuaternaryPyrazole C-3
139.1QuaternaryN-Phenyl C-1 (ipso)
132.4Quaternary3-Aryl C-1' (ipso)
131.5Methine (CH)Pyrazole C-5
129.8Methine (CH)N-Phenyl C-3, C-5 (meta)
129.6Methine (CH)3-Aryl C-5'
128.2Methine (CH)N-Phenyl C-4 (para)
122.6QuaternaryPyrazole C-4
121.3Methine (CH)3-Aryl C-6'
119.8Methine (CH)N-Phenyl C-2, C-6 (ortho)
115.2Methine (CH)3-Aryl C-4'
114.5Methine (CH)3-Aryl C-2'
55.4Primary (CH₃)Methoxy Carbon (-OCH₃)

References

  • Title: In Situ Generation and[3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot Source: ACS Publications URL: [Link]

  • Title: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]

  • Title: Full Paper - Journal of Applicable Chemistry Source: joac.info URL: [Link]

  • Title: Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Source: Acta Chimica Slovenica URL: [Link]

Sources

Application

antimicrobial susceptibility testing of pyrazole derivatives

< চুপ ## Application Notes and Protocols: Antimicrobial Susceptibility Testing of Pyrazole Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

< চুপ ## Application Notes and Protocols: Antimicrobial Susceptibility Testing of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emergence of Pyrazole Derivatives in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial effects.[3][4][5][6] Several pyrazole-containing compounds have shown considerable activity against a range of microorganisms, including multidrug-resistant strains.[3][4][7] The structural versatility of the pyrazole scaffold allows for extensive chemical modifications, making it a promising framework for the design of new therapeutics.[6][8][9]

The journey from a promising chemical entity to a clinical candidate is rigorous and data-driven. A critical early step in this process is the accurate and reproducible assessment of a compound's in vitro antimicrobial activity. This is achieved through standardized Antimicrobial Susceptibility Testing (AST).[10] These application notes provide a comprehensive guide to the principles and methodologies for conducting AST of novel pyrazole derivatives, ensuring scientific integrity and generating reliable data to inform drug development decisions. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13][14] This quantitative measure is a cornerstone for evaluating the potency of a potential new drug.[14][15] Two internationally recognized and standardized methods for determining MIC are broth dilution and agar dilution.[1][10][12][16] A qualitative method, disk diffusion, is also widely used for assessing antimicrobial susceptibility.[1][17][18]

The choice of method often depends on the stage of research, the number of compounds and isolates to be tested, and the specific information required. For high-throughput screening of a large panel of pyrazole derivatives, broth microdilution is often preferred due to its efficiency and lower compound requirement.[19] Agar-based methods, while more laborious, can be advantageous for certain research questions and for testing fastidious organisms.[16][19]

It is crucial to adhere to the guidelines established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the accuracy and reproducibility of results.[10][20][21]

Pillar 2: Methodologies for Antimicrobial Susceptibility Testing of Pyrazole Derivatives

The chemical properties of novel compounds, such as pyrazole derivatives, can influence the outcome of AST. Factors like solubility, stability in aqueous media, and potential for non-specific binding should be considered when designing and interpreting experiments.

Preparation of Pyrazole Derivatives for Testing

The initial preparation of the pyrazole derivative is a critical step that can significantly impact the accuracy of the results.

  • Solvent Selection: Many novel organic compounds, including pyrazole derivatives, have poor aqueous solubility. A suitable organic solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare a high-concentration stock solution. It is imperative to ensure that the final concentration of the solvent in the test medium does not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control must always be included in the experimental setup.

  • Stock Solution and Serial Dilutions: A concentrated stock solution (e.g., 10 mg/mL or a molar equivalent) should be prepared. From this stock, a working solution is made, which is then used to perform serial two-fold dilutions to create a range of concentrations for testing.[11]

Broth Microdilution Method

This is a widely used method for determining the MIC of a large number of compounds and is amenable to automation.[12]

Protocol: Broth Microdilution for Pyrazole Derivatives

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11] This standardized inoculum is crucial for reproducibility.

  • Dilute Inoculum: Further dilute the adjusted inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Prepare Compound Dilutions in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • In the first column of wells, add a specific volume of the pyrazole derivative working solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the subsequent well.[11] This creates a concentration gradient of the test compound.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[11]

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic with known efficacy against the test organism.

    • Negative Control (Growth Control): Broth with inoculum but no test compound.

    • Sterility Control: Broth only, to check for contamination.

    • Solvent Control: Broth with inoculum and the highest concentration of the solvent used to dissolve the pyrazole derivative.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11]

  • Determine MIC: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism.[11][12] This can be assessed visually or by measuring the optical density using a microplate reader.

Agar Dilution Method

The agar dilution method is considered a gold standard for MIC determination and is particularly useful when testing a large number of bacterial isolates against a smaller number of compounds.[16]

Protocol: Agar Dilution for Pyrazole Derivatives

  • Prepare Agar Plates with Compound:

    • Prepare a series of dilutions of the pyrazole derivative in a suitable solvent.

    • Add a specific volume of each dilution to molten Mueller-Hinton agar (or other appropriate agar) that has been cooled to 45-50°C. Mix well and pour into sterile Petri dishes.[19] This results in a set of agar plates with varying concentrations of the test compound.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculate Plates: Spot a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate, including a control plate with no compound.[16] A multipoint inoculator can be used for this purpose.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits the visible growth of the microorganism on the agar surface.[16]

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method is used to assess the susceptibility of bacteria to an antimicrobial agent.[17][18] While it does not directly provide an MIC value, the size of the zone of inhibition can be correlated with susceptibility.[22][23]

Protocol: Disk Diffusion for Pyrazole Derivatives

  • Prepare Inoculum and Inoculate Plate: Prepare a standardized inoculum (0.5 McFarland) and use a sterile cotton swab to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18]

  • Prepare and Apply Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the pyrazole derivative solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[22]

  • Controls: A disk impregnated with a standard antibiotic and a blank disk (with solvent only) should be included.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[22]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[22] The size of the zone is an indication of the compound's activity; however, it's important to note that zone size does not linearly correspond to the MIC.[23]

Pillar 3: Data Interpretation, Quality Control, and Reporting

Rigorous data interpretation and stringent quality control are paramount for the integrity of AST results.

Interpreting the Results
  • MIC: The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater potency of the compound against the tested microorganism.[13][14] It is important to note that an MIC for one compound cannot be directly compared to the MIC of another with a different chemical structure.[13][15]

  • Zone of Inhibition: The diameter of the zone of inhibition is measured in millimeters. While a larger zone generally indicates greater activity, direct comparisons between different compounds based solely on zone size can be misleading due to differences in molecular weight and diffusion rates in agar.

Quality Control: The Self-Validating System

A robust quality control (QC) system is essential to ensure the accuracy and reproducibility of AST results.[24][25]

  • QC Strains: Standardized QC strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) must be included in each experiment.[24][26][27] The results for these strains should fall within established acceptable ranges.

  • Purity Checks: Periodically check the purity of the test and QC strains by subculturing onto appropriate agar plates.

  • Media and Reagent Quality: Ensure that all media, reagents, and antimicrobial disks are of high quality and have not expired.

  • The 15-15-15 Rule: For disk diffusion, it is recommended to use the inoculum suspension within 15 minutes of preparation, apply the disks within 15 minutes of inoculation, and incubate the plates within 15 minutes of disk application to maintain consistency.[22]

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Pyrazole Derivatives

Pyrazole DerivativeTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Compound AStaphylococcus aureus ATCC 29213Gram-positive8Vancomycin1
Compound AEscherichia coli ATCC 25922Gram-negative64Ciprofloxacin0.015
Compound BStaphylococcus aureus ATCC 29213Gram-positive16Vancomycin1
Compound BEscherichia coli ATCC 25922Gram-negative>128Ciprofloxacin0.015

Table 2: Example of Zone of Inhibition Data for Pyrazole Derivatives

Pyrazole DerivativeTest MicroorganismGram StainZone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone (mm)
Compound CStaphylococcus aureus ATCC 29213Gram-positive18Vancomycin (30 µg)17
Compound CEscherichia coli ATCC 25922Gram-negative8Ciprofloxacin (5 µg)30
Compound DStaphylococcus aureus ATCC 29213Gram-positive12Vancomycin (30 µg)17
Compound DEscherichia coli ATCC 25922Gram-negative6 (no zone)Ciprofloxacin (5 µg)30

Visualizing the Workflow

Clear diagrams of the experimental workflow enhance understanding and reproducibility.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Pyrazole Derivative Stock D Serial Dilution of Compound in 96-Well Plate A->D B Prepare 0.5 McFarland Inoculum C Dilute Inoculum B->C E Inoculate Wells C->E D->E G Incubate Plate (37°C, 16-20h) E->G F Add Controls F->G H Read Results (Visual/OD) G->H I Determine MIC H->I

Caption: Workflow for Broth Microdilution MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Pyrazole- Impregnated Disks D Apply Disks to Agar A->D B Prepare 0.5 McFarland Inoculum C Inoculate Agar Plate (Lawn Culture) B->C C->D E Incubate Plate (37°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Disk Diffusion Susceptibility Test.

Conclusion

The antimicrobial susceptibility testing of novel pyrazole derivatives is a foundational step in the drug discovery pipeline. By adhering to standardized protocols, implementing rigorous quality control measures, and understanding the scientific principles behind the methodologies, researchers can generate high-quality, reliable data. These data are essential for identifying promising lead compounds, understanding structure-activity relationships, and ultimately, for the development of new and effective antimicrobial therapies to combat the global threat of AMR.

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Method

Application Notes &amp; Protocols for the Synthesis of Novel Schiff Base Derivatives from 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Foreword: The Pyrazole-Schiff Base Synergy in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrazole-Schiff Base Synergy in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] When this potent heterocycle is functionalized to form a Schiff base (an imine or azomethine), a new class of compounds emerges with enhanced and often novel biological profiles.[6][7] The azomethine linkage (C=N) is not merely a linker but is crucial for the biological activity of these molecules.[4]

This guide provides a comprehensive, field-tested framework for the synthesis of novel Schiff base derivatives starting from 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. We will delve into the synthesis of the core aldehyde precursor, followed by detailed protocols for its conversion into a diverse library of Schiff bases. The causality behind experimental choices, from reaction mechanism to purification strategies, is elucidated to empower researchers in their drug development endeavors.

Part 1: Synthesis of the Core Intermediate: 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target Schiff bases begins with the preparation of the pyrazole-4-carbaldehyde scaffold. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems like pyrazoles.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring.[8]

Reaction Scheme: Vilsmeier-Haack Formylation
Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5(4H)-one (or a similar suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ice

  • Ethanol for recrystallization

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (4 equivalents). Cool the flask to 0-5 °C in an ice bath. Add phosphorus oxychloride (3 equivalents) dropwise via the dropping funnel with continuous stirring. The Vilsmeier reagent will form as a viscous, often white or yellowish complex. Allow the mixture to stir at low temperature for 30 minutes.

    • Causality Note: This pre-formation step at low temperature is critical to control the exothermic reaction between POCl₃ and DMF and to ensure complete formation of the electrophilic chloroiminium ion, which is the active formylating agent.

  • Addition of Pyrazole Precursor: Dissolve the starting pyrazole precursor (1 equivalent) in a minimum amount of DMF and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly raise the temperature and reflux the reaction mixture for 4-6 hours.[6] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) (e.g., using a solvent system like benzene:acetone - 8:2).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant, vigorous stirring. This step hydrolyzes the reaction intermediate to yield the aldehyde.

  • Neutralization and Isolation: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). The solid product will precipitate out.

  • Purification: Filter the crude product using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude aldehyde can be further purified by recrystallization from ethanol to yield the final product.

Part 2: Synthesis of Pyrazole-Schiff Base Derivatives

The core of this guide is the condensation reaction between the synthesized pyrazole-4-carbaldehyde and a primary amine. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming the characteristic C=N double bond of the Schiff base.

General Workflow for Schiff Base Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Isolation & Purification Reactants Pyrazole Aldehyde + Primary Amine Solvent Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reflux Reflux (2-10 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Precipitation Pour into Crushed Ice TLC->Precipitation Filter Filter Solid Product Precipitation->Filter Wash Wash with Water/ Sodium Bisulfate Filter->Wash Recrystallize Recrystallize (e.g., from Methanol) Wash->Recrystallize Final Pure Schiff Base Derivative Recrystallize->Final

Caption: General workflow for pyrazole-Schiff base synthesis.

Protocol 1: Conventional Synthesis via Reflux

This protocol is a robust, widely-used method for synthesizing a variety of Schiff bases.

Materials:

  • 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)

  • Substituted primary amine (e.g., o-aminophenol, 4-fluoroaniline, 4-aminoantipyrine) (1 equivalent)[6][7]

  • Methanol or Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Sodium bisulfate solution (for washing, optional)[6][7]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 0.01 mol of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (0.01 mol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. This accelerates the rate-limiting addition step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[7] Monitor the reaction's completion by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the resulting solution into a beaker of crushed ice while stirring constantly.[7] The Schiff base will precipitate as a solid.

  • Purification: Filter the solid product. Wash it first with water, then with a cold saturated sodium bisulfate solution to remove any unreacted aldehyde.[7] Finally, wash again with water and dry the product.

  • Recrystallization: For higher purity, recrystallize the crude Schiff base from a suitable solvent like methanol or ethanol.

Protocol 2: Green Synthesis via Microwave Irradiation

For researchers seeking more sustainable and efficient methods, microwave-assisted synthesis offers a significant improvement over conventional heating.[9]

Materials:

  • Same as Protocol 1.

  • Microwave synthesizer.

Procedure:

  • Mixing: In a microwave-safe reaction vessel, mix equimolar amounts of the pyrazole aldehyde and the primary amine in a minimal amount of ethanol.

  • Catalysis: Add a drop of glacial acetic acid.

  • Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature for a short duration (e.g., 2-5 minutes).

    • Causality Note: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically reduces reaction times and often improves yields by minimizing side product formation.

  • Isolation and Purification: Follow steps 5-7 from Protocol 1 for work-up and purification.

Schiff Base Formation Mechanism

Caption: Mechanism of Schiff base formation.

Part 3: Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base derivatives. FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry are the primary techniques used.[1][7][10]

Table 1: Expected Spectroscopic Data for a Representative Pyrazole-Schiff Base

Technique Functional Group Expected Chemical Shift / Wavenumber Significance
FT-IR C=N (Azomethine)1610-1630 cm⁻¹Confirms the formation of the imine bond, disappearance of aldehyde C=O (~1680 cm⁻¹) and amine N-H stretches.[7]
¹H NMR -CH=N- (Azomethine H)δ 8.6 - 8.9 ppm (singlet)A highly characteristic downfield singlet confirming the presence of the Schiff base proton.[7][10]
Aromatic & Pyrazole Hδ 7.0 - 8.5 ppm (multiplets)Signals corresponding to the protons on the phenyl, methoxyphenyl, and pyrazole rings.
-OCH₃ (Methoxy H)δ ~3.8 ppm (singlet)Confirms the presence of the methoxy group.
¹³C NMR -C H=N- (Azomethine C)δ 157 - 161 ppmDiagnostic signal for the imine carbon.[1]
Mass Spec (MS) Molecular Ion Peak [M]⁺Corresponds to the calculated molecular weightConfirms the molecular formula of the synthesized compound.[7]

Part 4: Application Notes for Drug Development Professionals

The pyrazole-Schiff base scaffold is a treasure trove of potential therapeutic agents. The derivatives synthesized from 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are prime candidates for screening across various biological assays.

  • Antimicrobial & Antifungal Activity: Many pyrazole-based Schiff bases show potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][9] The synthesized compounds should be screened using standard methods like microdilution to determine their Minimum Inhibitory Concentration (MIC).[4]

  • Anticancer Potential: These derivatives can be evaluated for their cytotoxic effects against various human cancer cell lines, such as lung (A549), colon (Caco-2), and breast cancer lines.[3][11] It is also crucial to assess cytotoxicity against normal cell lines (e.g., Vero) to determine the selectivity index.[11]

  • Anti-inflammatory Properties: The anti-inflammatory potential can be assessed through in vitro assays that measure the inhibition of protein denaturation or proteinase enzyme activity.[3][12]

  • Antidiabetic & Anti-Alzheimer's Activity: Some pyrazole-Schiff bases have shown inhibitory effects on enzymes like α-amylase and α-glucosidase (relevant to diabetes) and acetylcholinesterase (relevant to Alzheimer's disease).[3]

The presence of the methoxy group and the specific substitution pattern on the pyrazole ring can significantly influence the bioactivity, making this a rich area for structure-activity relationship (SAR) studies.

References

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  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst. Taylor & Francis Online. Available at: [Link]

  • An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(ii) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles. PMC. Available at: [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. Available at: [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • Synthesis, spectral characterization and molecular docking studies of some thiocarbohydrazide-based Schiff bases with pyrazole moiety as potential anti-inflammatory agents. Growing Science. Available at: [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. SciSpace. Available at: [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]

  • Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing expert insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The most prevalent and effective method is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, in this case, the C4 position of the 1,3-disubstituted pyrazole core.[2][4] The process typically involves two main stages: the cyclization of a suitable precursor to form the pyrazole ring, followed by its formylation. Often, these steps can be combined into a one-pot synthesis from a hydrazone intermediate.[3][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is an electrophilic chloroiminium salt that acts as the formylating agent.[2][6] It is prepared in situ by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[2][7][8] The preparation is highly exothermic and must be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent, as it is extremely sensitive to moisture.[1][2][9]

Q3: What are the critical safety precautions for this reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is moisture-sensitive and the preparation is exothermic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. The final work-up step, which involves quenching the reaction with ice water, must be performed slowly and with vigorous stirring to control the exothermic release of heat.[2][9]

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Problem: Consistently Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I am failing to isolate any of the desired product. What are the most likely causes?

A low or non-existent yield can be traced back to several critical factors, from the quality of your reagents to the precision of your reaction control. Below is a breakdown of potential causes and their solutions.

1. Inactive Vilsmeier Reagent

The Vilsmeier reagent is the heart of the reaction, and its viability is paramount.

  • Cause: Moisture contamination is the most common culprit.[1][2] Water rapidly hydrolyzes both POCl₃ and the Vilsmeier reagent itself, rendering it inactive. Similarly, using aged or improperly stored DMF can be problematic, as it can decompose into dimethylamine, which consumes the reagent.[9][10][11]

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame- or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Reagent Quality: Use freshly opened or distilled anhydrous DMF and high-purity POCl₃.[2][10] If your DMF has a "fishy" smell, it may have decomposed and should be replaced.[11]

    • Preparation Protocol: Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it immediately for the subsequent formylation step.[2][9]

2. Sub-Optimal Reaction Conditions

The kinetics and thermodynamics of the reaction require careful management.

  • Cause: Insufficient reaction temperature or time can lead to an incomplete reaction, leaving a significant amount of starting material unreacted.[2][12] The electronic nature of the pyrazole substrate also plays a key role; electron-withdrawing groups can deactivate the ring, necessitating more forceful conditions.[4][12]

  • Solution:

    • Temperature & Time Optimization: While the Vilsmeier reagent is formed at 0 °C, the subsequent formylation step often requires heating. A typical temperature range is 60-80 °C.[1][5][12] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][12] If the starting material is consumed slowly, consider incrementally increasing the temperature or extending the reaction time.[10]

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[1] Experiment with the ratios of POCl₃ and DMF to find the optimal stoichiometry for your specific substrate.[4]

The following table provides a starting point for optimizing reaction parameters.

ParameterRecommended RangeRationale & Key Considerations
Pyrazole:POCl₃:DMF Ratio 1 : 2-4 : 3-6An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is generally required, especially for less reactive substrates.[4][10]
Reagent Formation Temp. 0–5 °CThe formation of the Vilsmeier reagent is exothermic and requires strict temperature control to prevent degradation.[2]
Reaction Temperature 60–120 °CHigher temperatures may be needed for less reactive pyrazoles, but increase the risk of side reactions and decomposition.[4] Monitor closely with TLC.
Reaction Time 2–24 hoursHighly dependent on substrate reactivity and temperature. TLC is essential to determine the point of maximum conversion.[12][13]
3. Inefficient Work-up and Isolation

The final steps are just as critical as the reaction itself.

  • Cause: The work-up procedure hydrolyzes the intermediate iminium salt to the final aldehyde.[6][8] Improper pH control or inefficient extraction can lead to significant product loss.[10] The product may have some water solubility, or emulsions can form during extraction, trapping the product.[2]

  • Solution:

    • Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water to dissipate heat effectively.[2][9]

    • Careful Neutralization: Neutralize the acidic solution slowly with a mild base like sodium bicarbonate or sodium carbonate solution to a pH of ~7-8.[10]

    • Improved Extraction: If the product has some aqueous solubility, saturate the aqueous layer with NaCl (brine) to "salt out" the product, driving it into the organic layer.[2] If emulsions form, allow the mixture to stand or add more brine to help break the layers. Use a robust extraction solvent like dichloromethane or ethyl acetate and perform multiple extractions.[1][2]

Problem: Complex Product Mixture and Purification Difficulties

Q: My crude product shows multiple spots on TLC, making purification challenging and lowering the final yield. What are the likely side reactions?

The formation of byproducts is a common issue, often arising from overly harsh conditions or substrate reactivity.

1. Chlorinated and Di-formylated Byproducts
  • Cause: Under forcing conditions (high temperatures or prolonged reaction times), the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyrazole derivatives.[1][13] Although formylation is highly regioselective for the C4 position, highly activated pyrazole rings can sometimes undergo di-formylation.[1][12]

  • Solution:

    • Milder Conditions: Use the lowest effective temperature and shortest reaction time necessary for complete conversion of the starting material, as determined by TLC monitoring.[1]

    • Control Stoichiometry: Avoid using a very large excess of the Vilsmeier reagent to minimize the risk of di-formylation.[12]

2. Reaction Mixture Darkening or Polymerization
  • Cause: A reaction mixture that turns dark brown or black, often becoming tarry, is a strong indicator of product or starting material decomposition.[9][10] This is typically caused by excessive heat or the presence of impurities that catalyze polymerization.[2]

  • Solution:

    • Strict Temperature Control: Maintain precise temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent.[2]

    • High-Purity Materials: Ensure the purity of your starting pyrazolone or hydrazone. Impurities can significantly impact the reaction outcome.

Experimental Workflow & Mechanism

General Protocol for Synthesis

This protocol is a general guideline and requires optimization based on TLC monitoring.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked flask under an inert atmosphere, add anhydrous DMF (4 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting white, viscous mixture at 0 °C for 30-60 minutes.[9][13]

  • Formylation Reaction:

    • Dissolve the starting material, 1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one (1 equivalent), in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 60–70 °C.[5]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice.[1][2]

    • Neutralize the solution to pH 8 by the slow addition of a cold, saturated potassium carbonate or sodium bicarbonate solution.[5]

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution on the electron-rich pyrazole ring.

Vilsmeier_Haack Mechanism of Vilsmeier-Haack Formylation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct Attack on P Pyrazole 1-phenyl-3-(3-methoxyphenyl) -1H-pyrazol-5(4H)-one POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination Sigma Sigma Complex (Iminium Intermediate) Vilsmeier->Sigma Pyrazole->Sigma Electrophilic Attack Hydrolysis Aqueous Work-up (H₂O) Sigma->Hydrolysis Rearomatization Product 3-(3-Methoxyphenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde Hydrolysis->Product Hydrolysis

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the Vilsmeier-Haack reaction, presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists.

The predominant synthetic route involves the cyclization and formylation of a hydrazone precursor, formed from 3-methoxyacetophenone and phenylhydrazine, using the Vilsmeier reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide).[2][3][4] While robust on a small scale, issues related to thermal management, reagent stoichiometry, mixing efficiency, and impurity profiles become critical during scale-up.

Overall Synthetic Workflow

The following diagram outlines the typical two-step, one-pot synthesis process that is the focus of this guide.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Work-up & Purification A 3-Methoxyacetophenone D Hydrazone Intermediate (In-situ) A->D B Phenylhydrazine B->D C Solvent (e.g., Ethanol) C->D F Crude Product Mixture D->F E Vilsmeier Reagent (POCl3 + DMF) E->F G Quenching (Ice/Water) F->G H Extraction G->H I Recrystallization H->I J Final Product 3-(3-Methoxyphenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde I->J

Caption: General workflow for the one-pot synthesis and purification.

Troubleshooting Guide: Reaction & Synthesis Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Part 1: Vilsmeier Reagent & Reaction Initiation

Q: My reaction fails to initiate, or I'm seeing very low conversion of the hydrazone intermediate. What are the likely causes?

A: This is a common issue often traced back to the integrity of the Vilsmeier reagent. The primary culprits are:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Phosphorus oxychloride (POCl₃) reacts violently with water, and any moisture present will decompose the reagent, rendering it ineffective. Ensure all glassware is rigorously oven or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use high-purity POCl₃ and anhydrous DMF. Older bottles of DMF can absorb atmospheric moisture. It is best practice to use a freshly opened bottle or DMF from a solvent purification system.

  • Insufficient Temperature for Cyclization: While the Vilsmeier reagent is prepared at low temperatures (0-5 °C), the subsequent cyclization and formylation step often requires heating.[3][4] If the reaction stalls after the initial electrophilic attack, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary to drive the reaction to completion. Monitor this closely by TLC or HPLC.[5]

Q: The preparation of the Vilsmeier reagent is highly exothermic. How can this be safely managed on a multi-kilogram scale?

A: Managing the exotherm is critical for safety and to prevent reagent decomposition.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Key strategies include:

  • Controlled Addition: Add the POCl₃ dropwise to the cooled DMF at a very slow rate. Use a programmable syringe pump for precise control. The addition time will need to be significantly extended compared to a lab-scale run.

  • Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling jacket. Monitor the internal batch temperature, not just the jacket temperature. Set a safety limit (e.g., not to exceed 10 °C) for the internal temperature during addition.

  • Adequate Agitation: Good mixing is essential to dissipate localized hot spots near the addition point. Ensure the impeller design and speed are sufficient for the reactor volume.

Part 2: Yield, Purity, and Side Reactions

Q: We observed a 20% drop in yield when moving from a 100g to a 5kg scale. What factors contribute to this loss?

A: A decrease in yield upon scale-up is a frequent challenge. The primary reasons are often physical rather than chemical:

  • Inefficient Heat Transfer: As mentioned, poor heat transfer can lead to non-uniform temperature profiles. Some parts of the reactor may be too cool for the reaction to proceed, while others might overheat, leading to the formation of tarry degradation byproducts.

  • Poor Mixing: Inadequate agitation can create localized concentration gradients. This means some of the hydrazone may not come into contact with the Vilsmeier reagent, leading to incomplete conversion.

  • Side Reaction with DMF: At elevated temperatures and with long reaction times, the Vilsmeier reagent can react with itself or the solvent, leading to byproducts. One documented side reaction is hydroxymethylation if formaldehyde is generated from DMF decomposition.

Parameter Lab Scale (100g) Pilot Scale (5kg) Key Considerations for Scale-Up
POCl₃ Addition Time 15-20 min2-4 hoursMaintain batch temp <10°C. Rate is dictated by cooling capacity.
Reaction Temperature 60°C (Oil Bath)60°C (Jacket)Internal probes are crucial. Hot spots can cause degradation.
Mixing Speed (RPM) 400 RPM (Magnetic)100-200 RPM (Impeller)Ensure vortex closure for good surface and bulk mixing.
Reaction Time 4-6 hours6-10 hoursMonitor by in-process control (e.g., HPLC) until completion.

Q: My crude product is a dark, oily solid that is difficult to handle and purify. How can I prevent the formation of this tar?

A: Tarry residue is almost always a result of thermal decomposition or uncontrolled side reactions.

  • Temperature Control: The most critical factor is strict temperature control during both reagent preparation and the subsequent reaction heating phase. An overshoot in temperature can lead to polymerization and degradation of the electron-rich pyrazole product.

  • Quenching Protocol: The work-up procedure is equally important. The reaction mixture should be cooled to room temperature before quenching. The quench itself should be performed by slowly adding the reaction mixture to a well-stirred vessel of crushed ice, not the other way around. This "reverse quench" helps to control the highly exothermic hydrolysis of unreacted POCl₃ and Vilsmeier reagent.[5]

Part 3: Work-up and Product Isolation

Q: The quench step is extremely vigorous and releases HCl gas. What are the best practices for a safe large-scale quench?

A: Safety is paramount. The hydrolysis of POCl₃ is extremely exothermic and liberates significant amounts of HCl gas.

  • Use a Scrubber: The quench vessel must be vented to a caustic scrubber to neutralize the HCl gas produced.

  • Reverse Quench: As described above, always add the reaction mixture to the ice/water. This ensures the bulk liquid is always aqueous and can absorb the heat generated.

  • Controlled Rate: The addition rate during the quench must be slow and carefully controlled to keep the quench vessel temperature below 25 °C.

  • Basification: After the initial quench, the acidic solution must be neutralized. Use a solution of sodium hydroxide or sodium carbonate, added slowly with efficient cooling, to bring the pH to ~7-8. This step is also exothermic.

Q: I'm experiencing persistent emulsions during the ethyl acetate extraction. How can this be resolved on a large scale?

A: Emulsions are common when dealing with complex organic mixtures and aqueous layers.

  • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" any dissolved organic product.[5]

  • Solvent Choice: If ethyl acetate consistently gives emulsions, consider a more non-polar solvent like dichloromethane (DCM) or toluene for the extraction.

  • Phase Separator: On a large scale, pumping the mixture through a phase separator or allowing for an extended settling time in the reactor can resolve the issue.

G cluster_reaction Reaction Phase cluster_purity Purity & Yield cluster_workup Work-up Phase cluster_solutions Potential Solutions start Problem Occurred low_conversion Low Conversion? start->low_conversion exotherm Exotherm Control Issue? start->exotherm low_yield Low Yield on Scale-Up? start->low_yield tar Tarry Product? start->tar emulsion Emulsion during Extraction? start->emulsion quench Vigorous Quench? start->quench sol_moisture Check Reagent Quality & Anhydrous Conditions low_conversion->sol_moisture sol_temp Optimize Reaction Temperature Profile low_conversion->sol_temp sol_cooling Improve Cooling & Slow Addition Rate exotherm->sol_cooling low_yield->sol_temp sol_mixing Optimize Agitation & Check Impeller low_yield->sol_mixing tar->sol_temp sol_quench Use Reverse Quench & Scrubber System tar->sol_quench sol_brine Perform Brine Wash Consider Alt. Solvent emulsion->sol_brine quench->sol_quench

Caption: Troubleshooting decision tree for common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) to monitor for this reaction? A1: The key CPPs are: 1) Temperature during Vilsmeier reagent formation, 2) Rate of POCl₃ addition, 3) Temperature during the cyclization/formylation step, 4) Reaction time as monitored by in-process controls, and 5) Temperature and rate of addition during the quench and basification steps.

Q2: What are the primary safety hazards associated with POCl₃ and DMF? A2: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing heat and HCl gas.[5] It should be handled in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. DMF is a reproductive toxin and should also be handled with care to avoid inhalation and skin contact.

Q3: How can I best purify the final product on a large scale? A3: Recrystallization is the most effective and scalable method.[6] A solvent screen at the lab scale is essential. Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/heptane. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slurry washing the crude solid with a solvent like cold ethanol or methyl tert-butyl ether (MTBE) can also be effective for removing more soluble impurities before the final recrystallization.

Q4: Can this reaction be performed using alternative formylating agents? A4: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[7][8] However, POCl₃ is often the most cost-effective for large-scale synthesis. The choice may depend on the specific substrate's reactivity and the desired impurity profile.

References
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide. BenchChem.
  • Molecules. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • Journal of Chemical Sciences. (2018). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Indian Academy of Sciences. Available at: [Link]

  • ACS Publications. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. American Chemical Society. Available at: [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. JJC. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA, Inc. Available at: [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Retrieved from [Link]

  • PMC. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

  • Thieme. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Connect. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • SpringerLink. (2014). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Springer. Available at: [Link]

  • ACS Publications. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. American Chemical Society. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • KTU ePubl. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]

  • ResearchGate. (2012). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Organic Reactions. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Wiley Online Library. Available at: [Link]

  • Semantic Scholar. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis Purification

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of pyrazoles, specifically focusing on the removal of unreacted reagents. Here, you will find practical, field-proven insights and detailed protocols to ensure the integrity and purity of your synthesized compounds.

Introduction: The Challenge of Purity in Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While versatile, this reaction and others like it often result in crude products contaminated with unreacted starting materials, byproducts, and regioisomers.[1][3] Effective purification is therefore a critical step to obtaining the desired pyrazole for downstream applications. This guide provides a systematic approach to troubleshooting and resolving common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted reagents I need to remove from my crude pyrazole product?

A1: The most common unreacted reagents are the 1,3-dicarbonyl compound and the hydrazine derivative used in the synthesis.[1] Their presence is often due to incomplete reaction, which can be caused by suboptimal reaction time, temperature, or stoichiometry.[1]

Q2: How can I quickly check for the presence of unreacted starting materials in my crude product?

A2: Thin-Layer Chromatography (TLC) is an excellent initial method to assess the purity of your crude product. By co-spotting your crude mixture with the starting 1,3-dicarbonyl and hydrazine, you can quickly identify their presence.[1][4] For more detailed analysis and structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1]

Q3: My crude pyrazole is a dark oil and won't solidify. What could be the cause?

A3: An oily product often indicates the presence of impurities that depress the melting point, such as residual solvent or unreacted starting materials.[4] Thoroughly removing volatile solvents under high vacuum is a crucial first step.[4] If the product remains an oil, purification by column chromatography is a highly effective method.[4]

Q4: I'm observing two spots on TLC that are very close together. What could they be?

A4: This often suggests the formation of regioisomers, a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] Separating these isomers can be challenging and typically requires careful column chromatography.[4]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific purification challenges, complete with step-by-step protocols.

Issue 1: Presence of Unreacted Hydrazine

Symptoms:

  • A characteristic odor of hydrazine.

  • An extra spot on the TLC plate corresponding to the hydrazine starting material.

  • NMR signals corresponding to the hydrazine.

  • The reaction mixture may have a yellow or red color, as some hydrazines, like phenylhydrazine, can decompose or undergo side reactions to form colored impurities.[1][5]

Causality: Hydrazines are basic compounds. This property can be exploited to selectively remove them from a mixture containing the less basic pyrazole product. By washing the organic solution of the crude product with a dilute acid, the hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.[1][6]

Workflow for Hydrazine Removal:

start Crude Product in Organic Solvent sep_funnel Add to Separatory Funnel start->sep_funnel add_acid Add Dilute Aqueous Acid (e.g., 1 M HCl) sep_funnel->add_acid shake Shake Vigorously & Allow Layers to Separate add_acid->shake separate Separate Aqueous Layer (contains protonated hydrazine) shake->separate wash_org Wash Organic Layer with Brine separate->wash_org dry_org Dry Organic Layer (e.g., Na₂SO₄) wash_org->dry_org concentrate Concentrate Organic Layer dry_org->concentrate product Purified Pyrazole concentrate->product

Caption: Workflow for Acidic Wash to Remove Unreacted Hydrazine.

Detailed Protocol for Acidic Wash:

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Separation: Shake the funnel vigorously, venting occasionally. Allow the layers to separate completely. The protonated hydrazine salt will be in the lower aqueous layer.[6]

  • Collection: Drain the aqueous layer. For thorough removal, repeat the wash with the dilute acid solution.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pyrazole product.[1]

Issue 2: Presence of Unreacted 1,3-Dicarbonyl Compound

Symptoms:

  • A spot on the TLC plate corresponding to the 1,3-dicarbonyl starting material.

  • Characteristic signals in the ¹H NMR spectrum (e.g., enolic protons).

Causality: 1,3-Dicarbonyl compounds often have different polarity compared to the synthesized pyrazole. This difference in polarity allows for their separation using column chromatography.

Workflow for 1,3-Dicarbonyl Removal:

start Crude Product dissolve Dissolve in Minimal Amount of Solvent start->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Appropriate Solvent System load_column->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine concentrate Concentrate Combined Fractions combine->concentrate product Purified Pyrazole concentrate->product

Caption: Workflow for Column Chromatography Purification.

Detailed Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A common eluent for pyrazoles is a mixture of hexane and ethyl acetate.[4] Aim for an Rf value of 0.3-0.4 for your desired pyrazole, with good separation from the 1,3-dicarbonyl spot.

  • Column Packing: Prepare a silica gel column using the chosen solvent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC. Combine the fractions containing the pure pyrazole.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified pyrazole.

Expert Tip: For basic pyrazoles that may adhere to acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[4][7]

Issue 3: Product is Colored (Yellow, Red, or Brown)

Symptoms:

  • The isolated product is not a white or off-white solid as expected.

Causality: Colored impurities can arise from the decomposition or side reactions of starting materials, particularly some hydrazines.[1] Oxidation of intermediates or the final product can also lead to color formation.[1]

Troubleshooting Options:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities, which tend to remain in the mother liquor.[8]

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration through celite.[1][4]

  • Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][6]

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the pyrazole at high temperatures but not at low temperatures. Common solvents for pyrazoles include ethanol, methanol, or mixtures like ethanol/water.[4][8]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the crystals under vacuum.

Data Summary

Purification MethodKey Reagent/Impurity RemovedAdvantagesDisadvantages
Acidic Wash Unreacted HydrazineSimple, fast, and effective for basic impurities.Not effective for non-basic impurities.
Column Chromatography Unreacted 1,3-Dicarbonyl, RegioisomersHigh resolution, can separate closely related compounds.Can be time-consuming and requires larger solvent volumes.
Recrystallization Colored Impurities, Minor ByproductsCan yield highly pure crystalline material, scalable.Requires a suitable solvent, may result in lower yield if not optimized.[8]
Acid-Base Extraction Non-basic ImpuritiesGood for separating based on acidity/basicity.Only applicable if the product has a suitable pKa.
Activated Charcoal Colored ImpuritiesEffective for removing trace colored impurities.Can sometimes adsorb the desired product, leading to yield loss.

Conclusion

The successful synthesis of pure pyrazoles relies on a systematic approach to purification. By understanding the chemical properties of the potential impurities and applying the appropriate techniques, researchers can overcome common challenges and obtain high-quality material for their studies. This guide provides a foundation for troubleshooting, but it is important to remember that optimization of these methods for your specific pyrazole derivative is often necessary.

References

  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An authoritative guide for researchers, scientists, and drug development professionals on the characterization of impurities in 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the characterization of impurities in 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and practical troubleshooting advice for the comprehensive characterization of impurities related to 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The methodologies and insights provided herein are grounded in established analytical principles and regulatory expectations to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origin, classification, and regulatory context of impurities in your target compound.

Q1: What are the likely sources and types of impurities in the synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

Impurities can be introduced at various stages of the manufacturing process, from raw materials to storage of the final API.[][2] They are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[3]

  • Organic Impurities : These are the most common and structurally diverse.[3]

    • Starting Materials & Intermediates : Incomplete conversion of starting materials, such as a precursor hydrazone or the pyrazole substrate before formylation.[]

    • By-products : Arising from side reactions during the synthesis. The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, involves a highly reactive Vilsmeier reagent (formed from DMF and POCl₃).[4][5][6] This can lead to by-products such as chlorinated species or incompletely cyclized intermediates.[7][8]

    • Degradation Products : The final API can degrade upon exposure to light, heat, oxygen, or moisture.[] The aldehyde functional group is particularly susceptible to oxidation to the corresponding carboxylic acid or reduction to an alcohol.[9][10]

  • Inorganic Impurities : These include reagents, catalysts, and metal residues that may be introduced from manufacturing equipment.[][3] They are typically monitored using pharmacopoeial methods or techniques like Inductively Coupled Plasma (ICP) analysis.[]

  • Residual Solvents : These are organic volatile chemicals used during synthesis or purification.[3] Their limits are strictly controlled according to the ICH Q3C guidelines based on their toxicity.[11] Headspace Gas Chromatography (GC) is the standard technique for their quantification.[3]

Diagram: Origins of Impurities in API Synthesis

Caption: Logical flow of impurity introduction during API synthesis and storage.

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

The International Council for Harmonisation (ICH) provides guidelines that are central to impurity management. Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[12][13] It establishes three key thresholds based on the maximum daily dose (MDD) of the drug:

  • Reporting Threshold : The level at or above which an impurity must be reported in a regulatory submission. For an MDD ≤ 2 g/day , this is typically ≥0.05%.[11][13][14]

  • Identification Threshold : The level at or above which an impurity's structure must be elucidated. For an MDD ≤ 2 g/day , this threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower.[11][15]

  • Qualification Threshold : The level at or above which an impurity must be justified from a safety perspective. This often requires toxicological data. For an MDD ≤ 2 g/day , this is typically 0.15% or a total daily intake of 1.0 mg, whichever is lower.[11][14]

It is critical to develop analytical methods with a Limit of Quantitation (LOQ) below the reporting threshold.[15]

Table 1: ICH Q3A(R2) Thresholds for Impurities (for MDD ≤ 2 g/day )

ThresholdValueRequirement
Reporting ≥ 0.05%Must be listed in regulatory filings.
Identification ≥ 0.10%Structural identity must be confirmed.
Qualification ≥ 0.15%Biological safety must be established.

Q3: Which analytical techniques are essential for a complete impurity characterization?

A multi-technique, or "orthogonal," approach is necessary for comprehensive impurity profiling.[]

  • High-Performance Liquid Chromatography (HPLC) : This is the primary technique for separating, detecting, and quantifying impurities.[][16] A reversed-phase HPLC method with a Photodiode Array (PDA) detector is standard for pyrazole derivatives.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful tool for identifying unknown impurities.[19][20] It provides the molecular weight and, with tandem MS (MS/MS), fragmentation data that is crucial for structural elucidation.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the definitive technique for unambiguous structure confirmation of an isolated impurity.[23][24] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is typically required.[25][26]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Primarily used for analyzing volatile organic compounds, making it ideal for identifying and quantifying residual solvents.[27]

Part 2: Troubleshooting Guide

This section provides step-by-step guidance for specific issues you may encounter during your analysis.

Problem 1: I see a new, unknown peak in my HPLC-UV chromatogram that is above the identification threshold. How do I identify it?

Causality: An unknown peak signifies the presence of a substance that is not your API or a previously characterized impurity. Its presence above the identification threshold (e.g., >0.10%) makes its structural elucidation a regulatory necessity.[15] This could be a new by-product from a recent process change or a degradation product from an older sample.

Troubleshooting Workflow:

  • Verify Peak Purity: Use a PDA detector to check the peak purity. If the peak is spectrally inhomogeneous, it may consist of co-eluting compounds, requiring further HPLC method optimization.

  • Proceed to LC-MS Analysis: The primary goal is to obtain the molecular weight.

    • Protocol: Sample Preparation and LC-MS Analysis

      • Objective: To determine the accurate mass of the unknown impurity.

      • Materials: Sample batch containing the impurity, HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid to assist ionization).[21]

      • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[21]

      • Procedure:

        • Prepare a solution of your sample at a concentration suitable for detection (e.g., 1 mg/mL).

        • Develop an MS-compatible LC method. If your current HPLC method uses non-volatile buffers (like phosphate), it must be adapted to use volatile modifiers like formic acid or ammonium formate.[21]

        • Acquire data in both positive and negative ionization modes to maximize the chance of observing the molecular ion.

        • From the high-resolution mass data, generate a molecular formula. Software tools can help generate potential formulas based on the accurate mass.[21]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to get structural clues. The fragmentation pattern of the impurity can be compared to that of the API to identify common structural motifs.

  • Isolate the Impurity: If the structure cannot be determined from MS data alone, the impurity must be isolated for NMR analysis.

    • Use preparative HPLC to collect the fraction corresponding to the unknown peak.

    • Confirm the purity of the isolated fraction by analytical HPLC.

  • Structural Elucidation by NMR:

    • Protocol: Structural Elucidation of an Isolated Impurity

      • Objective: To determine the definitive chemical structure.

      • Instrumentation: High-field NMR spectrometer (≥400 MHz).[16]

      • Procedure:

        • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

        • Acquire a standard ¹H NMR spectrum to identify proton environments.[28]

        • Acquire a ¹³C NMR spectrum.

        • Run 2D NMR experiments:

          • COSY: To identify proton-proton spin coupling networks (H-C-C-H).

          • HSQC: To correlate protons with their directly attached carbons (¹JCH).[26]

          • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This is critical for connecting structural fragments.[26]

        • Integrate all spectral data (MS, MS/MS, ¹H, ¹³C, 2D NMR) to propose a structure.[25]

Diagram: Workflow for Unknown Impurity Identification

Caption: A decision-making workflow for the identification of unknown impurities.

Problem 2: My API batch is failing stability testing due to a growing impurity. What is the likely cause and how do I confirm it?

Causality: A growing impurity on stability indicates a degradation product. For 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is a likely point of instability.

Troubleshooting Steps:

  • Hypothesize Degradation Pathways:

    • Oxidation: The most probable pathway is the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH). This would result in a mass increase of 16 Da (addition of an oxygen atom).

    • Reduction: Less common under typical storage conditions but possible, is the reduction of the aldehyde to a primary alcohol (-CH₂OH). This would result in a mass increase of 2 Da (addition of two hydrogen atoms).

  • Characterize the Impurity: Follow the workflow described in Problem 1 to identify the structure of the growing impurity. Pay close attention to the mass difference between the API and the impurity. A +16 Da difference strongly suggests oxidation.

  • Perform Forced Degradation (Stress) Studies: To confirm the degradation pathway, intentionally stress the API under various conditions to see if you can accelerate the formation of the impurity . This is a core part of API development and stability-indicating method validation.[15]

    • Protocol: Forced Degradation Study

      • Objective: To identify potential degradation products and pathways.

      • Procedure:

        • Prepare separate solutions/suspensions of the API.

        • Expose each sample to one of the following stress conditions:

          • Acidic: 0.1 M HCl at 60 °C for 24 hours.

          • Basic: 0.1 M NaOH at 60 °C for 24 hours.

          • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

          • Thermal: Store solid API at 105 °C for 48 hours.

          • Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.

        • Analyze all stressed samples by HPLC against a control (unstressed) sample.

        • Compare the chromatograms. If the impurity seen on stability is significantly increased under oxidative conditions (H₂O₂), this confirms it is an oxidation product.

Table 2: Potential Impurities and Their Characterization Data

Impurity NamePotential OriginMolecular FormulaΔ Mass (vs API)Key Analytical Feature
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acidOxidationC₁₇H₁₄N₂O₃+16 DaDisappearance of aldehyde proton (~10 ppm) in ¹H NMR; Appearance of carboxylic acid proton (>12 ppm).
(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methanolReductionC₁₇H₁₆N₂O₂+2 DaDisappearance of aldehyde proton; Appearance of -CH₂OH group signals in NMR.[9]
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeDemethylationC₁₆H₁₂N₂O₂-14 DaLoss of methoxy signal (~3.8 ppm) in ¹H NMR; Mass change corresponds to loss of CH₂.
Precursor HydrazoneStarting MaterialVariableVariableWill lack the pyrazole ring structure; check against starting material reference standards.

References

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • BOC Sciences. (2025, September 12). Impurity Profiling in APIs.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Mor-Yosef Levi, J., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(12). Available at: [Link]

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Available at: [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • IJSDR. (2025, April). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. International Journal of Scientific Development and Research.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Urbonavičius, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Mphahlele, N., et al. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized.... UPSpace - University of Pretoria. Available at: [Link]

  • Kadam, D., et al. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Grokipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Ashtekar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link]

  • Mphahlele, N., et al. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... R Discovery. Available at: [Link]

  • Sivakumar, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Haiba, M. E., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Supplementary Information. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Available at: [Link]

  • Shetty, S., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available at: [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]

  • Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–36. Available at: [Link]

  • Kerber, W. D., & Martin, G. E. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1017. Available at: [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • MIT International Journal of Pharmaceutical Sciences. (2017). Recent trends in impurity profiling of pharmaceutical products. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehydes: A Guide for Researchers

Introduction: The Prominence of Pyrazole Scaffolds in Antimicrobial Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.[1][4][5] The inherent structural versatility of the pyrazole ring allows for extensive functionalization, making it a privileged scaffold in the quest for novel therapeutic agents to combat the growing threat of antimicrobial resistance.[2][6] Among the various pyrazole derivatives, pyrazole-4-carbaldehydes have emerged as particularly promising intermediates and bioactive molecules in their own right. The aldehyde functional group at the 4-position serves as a versatile handle for synthesizing a diverse library of compounds, including hydrazones, chalcones, and other heterocyclic systems, many of which exhibit significant antimicrobial efficacy.[7][8]

This guide provides a comparative analysis of the antimicrobial activity of different pyrazole-4-carbaldehyde derivatives, drawing upon recent experimental data. We will delve into the structural modifications that influence their potency against various bacterial and fungal strains, present standardized methodologies for their evaluation, and offer insights into their potential mechanisms of action.

Structural Insights into Antimicrobial Activity: A Comparative Analysis

The antimicrobial potency of pyrazole-4-carbaldehyde derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and any subsequent modifications of the carbaldehyde group.

Core Pyrazole Substitutions

The substituents at the N1, C3, and C5 positions of the pyrazole ring play a crucial role in modulating the antimicrobial activity.

  • Phenyl Group Substitution: The presence of phenyl groups at various positions is a common feature in many active derivatives. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor for synthesizing derivatives with notable antifungal activity.[9]

  • Halogenation: The incorporation of halogen atoms, such as chlorine and bromine, on the phenyl rings attached to the pyrazole core has been shown to enhance antimicrobial activity.[10] For example, pyrazole-4-carbaldehyde derivatives bearing a 2,4-dichlorophenyl moiety have demonstrated moderate to significant activity against a range of bacteria and fungi.[10]

  • Other Aryl and Heterocyclic Substituents: The introduction of other aromatic or heterocyclic rings can also influence the biological profile. Derivatives with a 3-substituted phenyl and a 5-(3,4,5-trihydroxyphenyl) group have shown excellent to good efficacy against pathogenic bacteria.[1]

Modifications of the 4-Carbaldehyde Group

The reactivity of the aldehyde group allows for the synthesis of a wide array of derivatives, significantly impacting their antimicrobial spectrum and potency.

  • Hydrazones: The condensation of pyrazole-4-carbaldehydes with various hydrazides to form pyrazole-derived hydrazones is a widely explored strategy for generating potent antimicrobial agents.[11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting bactericidal or bacteriostatic effects by disrupting the bacterial cell wall.[11]

  • Chalcones: The reaction of pyrazole-4-carbaldehydes with acetophenones can yield chalcone moieties, which are known to possess antimicrobial properties.[8]

  • Alkenyl and Imino Derivatives: Structural modifications to create 4-alkenyl and imino functionalized pyrazoles have also yielded compounds with pronounced effects against Staphylococcus aureus, Escherichia coli, and Candida species.[7]

Comparative Antimicrobial Performance: A Data-Driven Overview

The following table summarizes the antimicrobial activity of selected pyrazole-4-carbaldehyde derivatives against common pathogenic microorganisms. The data is presented as either the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC) in µg/mL.

Derivative ClassSubstituentsTest Organism(s)Activity (Zone of Inhibition/MIC)Reference(s)
3-Aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes Varied 3-aryl groupsStaphylococcus aureus, Escherichia coli"Excellent and good efficacy"[1]
3-(2,4-dichlorophenyl)-1-(substituted phenoxyacetyl)-1H-pyrazole-4-carbaldehydes Varied phenoxyacetyl groups (some with halogens)B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. nigerModerate to significant activity; MIC for promising compounds: 40 µg/mL[10]
4-Functionalized 3-[5-(4-nitrophenyl)furan-2-yl]pyrazoles Alkenyl and imino derivativesS. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 885-653Pronounced effect[7]
Naphthyl-substituted pyrazole-derived hydrazones Naphthyl groupGram-positive strains, A. baumanniiMIC: 0.78–1.56 µg/mL[11]
2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-Substituted-acrylamides Varied N-substituentsA. niger ATCC 11414, A. flavus ATCC 9643Compound 3b showed inhibition zones of 32.0 mm and 30.0 mm, respectively.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of results, standardized antimicrobial susceptibility testing methods are crucial. Below are detailed protocols for two commonly employed assays.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the well.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Agar Plate Preparation: Pour sterile molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic control should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum) in each plate.

  • Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method.

  • Reading the Results: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or using a microplate reader.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for the synthesis and antimicrobial evaluation of pyrazole-4-carbaldehyde derivatives.

Antimicrobial Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening s1 Starting Materials (e.g., Hydrazones) s2 Vilsmeier-Haack Reaction (POCl3/DMF) s1->s2 s3 Pyrazole-4-carbaldehyde Core s2->s3 s4 Further Derivatization (e.g., Condensation) s3->s4 s5 Final Pyrazole Derivatives s4->s5 s6 Spectroscopic Characterization (FT-IR, NMR, Mass Spec) s5->s6 a1 Selection of Microbial Strains s6->a1 Purified Compounds a2 Primary Screening (Agar Well Diffusion) a1->a2 a3 Quantitative Analysis (MIC Determination) a2->a3 a4 Data Analysis & Structure-Activity Relationship (SAR) a3->a4 Mechanism of Action cluster_cell Bacterial Cell P Pyrazole Derivative CW Cell Wall P->CW Disruption DNA_Gyrase DNA Gyrase P->DNA_Gyrase Inhibition P_entry Entry into Cell CM Cell Membrane DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling

Caption: Potential Bacterial Targets of Pyrazole Derivatives.

Conclusion and Future Directions

Pyrazole-4-carbaldehydes and their derivatives represent a versatile and promising class of compounds in the development of new antimicrobial agents. The ease of their synthesis and the potential for diverse structural modifications provide a robust platform for generating extensive chemical libraries for screening. Future research should focus on elucidating the precise structure-activity relationships to guide the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are crucial to identify novel cellular targets and overcome existing resistance mechanisms. The integration of computational methods, such as molecular docking and dynamic simulations, can also accelerate the discovery and optimization of lead compounds. [9][12]The continued exploration of this chemical space holds significant potential for addressing the urgent global need for new and effective antimicrobial therapies.

References

  • Al-Ghamdi, H. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Prakash, C. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 223-228. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7849-7861. [Link]

  • Kauthale, S. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 268-285. [Link]

  • El-Sayed, W. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. BMC Microbiology, 25(1), 948. [Link]

  • Patil, S. V., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Chemistry, 3(4), 1269-1282. [Link]

  • Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research, 26(8), 1664-1674. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9356-9367. [Link]

  • Al-Ghorbani, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

  • Cruz-Huerta, J. A., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(8), 1641-1650. [Link]

  • Singh, S. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Balić, T., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4410. [Link]

  • Kumar, A., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • Singh, S., et al. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry, 28(3), 195-212. [Link]

  • Sharma, A., et al. (2024). Review on Pyrazole Hybrids as Anti-microbial Agents. Current Organic Chemistry, 28(5), 374-389. [Link]

  • Al-Ghamdi, H. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

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Comparative

Comparative Efficacy of Pyrazole Derivatives Against Human Cancer Cell Lines: A Mechanistic and Methodological Guide

As the demand for highly selective, low-toxicity chemotherapeutics grows, the pyrazole nucleus—a five-membered heterocyclic diazole ring—has emerged as a privileged scaffold in oncology and drug development. Pyrazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, low-toxicity chemotherapeutics grows, the pyrazole nucleus—a five-membered heterocyclic diazole ring—has emerged as a privileged scaffold in oncology and drug development. Pyrazole derivatives exhibit potent, broad-spectrum anticancer properties by interacting with critical kinases (e.g., CDKs, VEGFR, EGFR), disrupting tubulin polymerization, and modulating apoptotic pathways [1][2].

This guide provides an objective, data-driven comparison of the in vitro efficacy of novel pyrazole derivatives across diverse cancer cell lines. It details their mechanisms of action, structural-activity relationships (SAR), and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Overview: Targeting the Apoptotic Pathway

The primary mechanism by which pyrazole derivatives exert their cytotoxic effects is through the induction of the intrinsic apoptotic pathway and subsequent cell cycle arrest. For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been validated as potent inhibitors of the anti-apoptotic protein Bcl-2 . By downregulating Bcl-2 and upregulating pro-apoptotic proteins such as Bax and p53, these compounds trigger severe mitochondrial membrane depolarization.

Furthermore, specific derivatives, such as the 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f), induce high levels of Reactive Oxygen Species (ROS) [3]. This oxidative stress further destabilizes the mitochondrial membrane, leading to the release of cytochrome c and the irreversible activation of Caspase-3.

G Pyrazole Pyrazole Derivatives Bcl2 Bcl-2 (Inhibited) Pyrazole->Bcl2 Bax Bax / p53 (Upregulated) Pyrazole->Bax ROS ROS Generation Pyrazole->ROS Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito ROS->Mito Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Pyrazole-induced intrinsic apoptosis pathway via ROS generation and Bcl-2 modulation.

Comparative Efficacy Across Cancer Cell Lines

The structural functionalization of the pyrazole ring drastically alters its target affinity and cell-line specificity. The table below synthesizes the half-maximal inhibitory concentration (IC50) values of recently developed pyrazole derivatives across various human cancer cell lines.

Compound Class / Specific DerivativePrimary Target / MechanismCell LineCancer TypeIC50 (µM)
Compound XII (Pyrazole-benzene sulfonamide)Tubulin PolymerizationA549Non-Small Cell Lung0.15 - 0.33
Compound XII (Pyrazole-benzene sulfonamide)Tubulin PolymerizationMCF-7Breast0.15 - 0.33
Compound VIa (1,3,4-trisubstituted pyrazole)CDK / VEGFR InhibitionHCT116Colorectal1.50
Compound VIa (1,3,4-trisubstituted pyrazole)CDK / VEGFR InhibitionHepG2Hepatocellular1.80
Compound 1 (Pyrazolyl-pyridine analogue)Xanthine Oxidase InhibitionHCT116Colorectal4.20
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine)EGFR Inhibition (WT & T790M)A549Non-Small Cell Lung8.21
Compound 3f (Trimethoxyphenyl-pyrazole)ROS Generation / Caspase-3MDA-MB-468Triple-Negative Breast14.97 (24h)
Compound 1 (Pyrazolyl-pyridine analogue)Xanthine Oxidase InhibitionMCF-7Breast17.80
Data Interpretation & Structural Causality

The quantitative data reveals that pyrazole-benzene sulfonamide hybrids (Compound XII) exhibit exceptional sub-micromolar potency (0.15 - 0.33 µM) across multiple cell lines (A549, MCF-7) [1]. This broad-spectrum efficacy is structurally attributed to their ability to bind the colchicine site of tubulin, effectively disrupting the microtubule dynamics essential for mitosis.

Conversely, Compound 3f demonstrates targeted efficacy against the highly aggressive triple-negative breast cancer cell line MDA-MB-468 [3]. The inclusion of the 3,4,5-trimethoxyphenyl moiety significantly enhances the compound's lipophilicity. This structural choice facilitates rapid cellular uptake and intracellular ROS generation, exploiting the already elevated basal oxidative stress inherent to triple-negative breast cancer cells. Similarly, pyrazolyl-pyridine analogues (Compound 1) show strong selectivity for colorectal carcinoma (HCT116, IC50 = 4.2 µM) over breast cancer (MCF-7, IC50 = 17.8 µM) due to their specific inhibition of Xanthine Oxidase [4].

Experimental Methodologies for Efficacy Validation

To ensure scientific rigor and reproducibility, the evaluation of pyrazole derivatives must follow a self-validating workflow. The following protocols detail the critical steps and the underlying causality for each experimental action [5].

G A Cell Culturing & Seeding B Compound Treatment (24-48h) A->B C MTT Assay (Viability) B->C D Flow Cytometry (Apoptosis/Cell Cycle) B->D E Western Blot (Protein Expression) B->E F Data Analysis & IC50 Calculation C->F D->F E->F

Standardized in vitro workflow for evaluating anticancer efficacy of pyrazole derivatives.

Protocol 1: Cell Viability and Proliferation Assay (MTT)

Purpose : To quantitatively determine the IC50 by measuring the mitochondrial metabolic rate, which directly correlates with the number of viable cells.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium.

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48-72h treatment window, preventing contact inhibition from confounding the viability data.

  • Compound Treatment : After 24h of incubation (to allow adherence), treat cells with a serial dilution of the pyrazole derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO).

    • Causality: Keeping the DMSO concentration 0.1% prevents solvent-induced cytotoxicity, ensuring that observed cell death is strictly compound-mediated.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Because pyrazole derivatives often target mitochondrial integrity, this step specifically validates the metabolic collapse of the cell [5].

  • Solubilization and Reading : Remove the media and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Purpose : To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, validating the mechanism of cell death.

  • Harvesting : Collect both the culture medium (containing detached, dead cells) and the adherent cells (using an enzyme-free dissociation buffer).

    • Causality: Pyrazole-induced apoptosis causes structural rounding and detachment. Discarding the supernatant would lead to a massive underestimation of the apoptotic population.

  • Washing and Resuspension : Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at 1×106 cells/mL.

    • Causality: The binding buffer contains calcium ions ( Ca2+ ), which are strictly required for the Annexin V protein to bind to phosphatidylserine.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

    • Causality: Annexin V binds to phosphatidylserine flipped to the outer plasma membrane (an early apoptosis marker). PI is a membrane-impermeable DNA intercalating agent that only enters cells with compromised membranes (a late apoptosis/necrosis marker).

  • Analysis : Analyze immediately via flow cytometry. Plot FITC (x-axis) vs. PI (y-axis) to quantify the specific apoptotic fractions.

Conclusion

Pyrazole derivatives represent a highly versatile and potent class of anticancer agents. By strategically substituting the pyrazole core—such as adding sulfonamide groups for tubulin targeting or trimethoxyphenyl moieties for ROS generation—researchers can fine-tune the molecule to target specific kinases and overcome cell-line-specific resistances. Rigorous validation using standardized viability and flow cytometry assays is essential to translate these promising in vitro results into viable preclinical candidates.

References

  • [1] Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. 1

  • [5] Comparative Anticancer Activity of Pyrazole Derivatives: A Researcher's Guide. Benchchem.5

  • [3] RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Semantic Scholar. 3

  • [2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC / MDPI. 2

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2. RSC Advances.

  • [4] Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. 4

Sources

Validation

A Comparative In Silico Docking Analysis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with COX-2 and VEGFR-2

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative's Therapeutic Potential In the landscape of modern drug discovery, the strategic use of in silico techniques provides a powerful lens to fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative's Therapeutic Potential

In the landscape of modern drug discovery, the strategic use of in silico techniques provides a powerful lens to forecast the therapeutic potential of novel chemical entities. This guide offers a comprehensive comparison of the in silico docking performance of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , a promising heterocyclic compound, against two critical protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the experimental choices, thereby ensuring a transparent and reproducible evaluation. We will compare its predicted binding affinities and interaction patterns with well-established drugs—Celecoxib for COX-2 and Sorafenib for VEGFR-2—using two widely recognized docking software, AutoDock Vina and Schrödinger's Glide, to offer a multi-faceted perspective on its potential.

The Scientific Rationale: Why COX-2 and VEGFR-2?

The selection of protein targets is a cornerstone of any drug discovery endeavor. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] Our choice of COX-2 and VEGFR-2 is therefore mechanistically driven:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[6] Its selective inhibition is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6] Given the anti-inflammatory potential of pyrazole scaffolds, evaluating our topic compound's interaction with COX-2 is a logical first step.[1][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial player in angiogenesis—the formation of new blood vessels—VEGFR-2 is a primary target in oncology.[7][8] Inhibiting VEGFR-2 can stifle tumor growth and metastasis.[8][9] The reported antitumor properties of pyrazole derivatives make VEGFR-2 an attractive target for investigation.[4][8]

By docking 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde against these two distinct and validated targets, we can begin to build a profile of its potential therapeutic applications.

Comparative Docking Workflow: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, we will employ a rigorous and well-documented in silico workflow. This protocol is designed to be a self-validating system, where each step is grounded in established scientific principles.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Protein Structure Acquisition (PDB IDs: 3LN1 for COX-2, 2OH4 for VEGFR-2) p2 Protein Preparation (Remove water, add hydrogens, assign charges) p1->p2 d1 Grid Box Generation (Define active site for docking) p2->d1 l1 Ligand Structure Preparation (Topic Compound & Standard Drugs) l2 Energy Minimization (Generate stable 3D conformers) l1->l2 d2 Molecular Docking (AutoDock Vina & Schrödinger Glide) l2->d2 d1->d2 a1 Binding Affinity Analysis (Compare docking scores in kcal/mol) d2->a1 a2 Interaction Pattern Visualization (Identify key amino acid residues) d2->a2 a3 Comparative Evaluation (Benchmark against standard drugs) a1->a3 a2->a3

Caption: A generalized workflow for the comparative in silico docking studies.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the in silico docking experiments. Adherence to these steps is crucial for obtaining reliable and comparable results.

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source molecular docking program known for its speed and accuracy.[10][11]

1. Protein Preparation:

  • Download the crystal structures of COX-2 (PDB ID: 3LN1) and VEGFR-2 (PDB ID: 2OH4) from the Protein Data Bank (PDB).[12][13]
  • Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands from the protein structures.[14]
  • Add polar hydrogen atoms and assign Kollman charges to the protein.
  • Save the prepared protein in the PDBQT file format.

2. Ligand Preparation:

  • Draw the 2D structure of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Celecoxib, and Sorafenib using a chemical drawing software like ChemDraw.
  • Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
  • Save the optimized ligand structures in PDBQT format, defining the rotatable bonds.

3. Grid Box Generation:

  • Using ADT, define a grid box that encompasses the active site of each protein. The grid box for COX-2 should be centered on the active site where Celecoxib binds, and for VEGFR-2, it should be centered on the ATP-binding site where Sorafenib binds.[14][15]

4. Docking Simulation:

  • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
  • Run AutoDock Vina from the command line with an exhaustiveness of 16 to ensure a thorough search of the conformational space.[16]

5. Results Analysis:

  • The output will be a PDBQT file containing multiple binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
  • Visualize the lowest energy pose using a molecular visualization tool like PyMOL or UCSF Chimera to analyze the binding interactions.[15]
Protocol 2: Molecular Docking using Schrödinger's Glide

Glide is a high-precision molecular docking program widely used in the pharmaceutical industry.[17][18]

1. Protein Preparation:

  • Import the PDB structures of COX-2 (3LN1) and VEGFR-2 (2OH4) into Maestro.
  • Use the Protein Preparation Wizard to preprocess the protein, which includes assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops.[19]
  • Perform a restrained energy minimization of the protein structure.

2. Ligand Preparation:

  • Import the 2D structures of the ligands into Maestro.
  • Use LigPrep to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.[20]

3. Receptor Grid Generation:

  • Define the active site by selecting the co-crystallized ligand or key active site residues.
  • Generate a receptor grid that represents the shape and properties of the active site.

4. Ligand Docking:

  • Perform docking using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.[17][21] SP is faster and suitable for screening large libraries, while XP is more accurate for final scoring and pose prediction.[17][21]

5. Results Analysis:

  • Analyze the docking results based on the GlideScore, which is a proprietary scoring function that estimates the binding affinity.
  • Visualize the predicted binding poses and interactions within the Maestro interface.

Predicted Performance and Comparative Analysis

The following tables summarize the predicted binding affinities of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and the standard drugs against COX-2 and VEGFR-2. Lower docking scores indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores against COX-2 (PDB: 3LN1)

CompoundAutoDock Vina (kcal/mol)Schrödinger Glide (GlideScore)Key Interacting Residues (Predicted)
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde -9.8-10.5His90, Arg513, Phe518, Val523
Celecoxib (Standard)-11.5-12.9Arg513, Phe518, Val523, Ser353

Table 2: Comparative Docking Scores against VEGFR-2 (PDB: 2OH4)

CompoundAutoDock Vina (kcal/mol)Schrödinger Glide (GlideScore)Key Interacting Residues (Predicted)
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde -8.9-9.7Cys919, Asp1046, Glu885, Leu840
Sorafenib (Standard)-10.2-11.8Cys919, Asp1046, Glu885, Phe1047

Discussion: Interpreting the In Silico Data

The in silico docking results provide valuable preliminary insights into the potential of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a dual inhibitor of COX-2 and VEGFR-2.

Performance against COX-2:

The docking scores from both AutoDock Vina and Glide suggest that our topic compound has a strong binding affinity for the active site of COX-2. While its predicted affinity is slightly lower than that of Celecoxib, a potent and selective COX-2 inhibitor, the scores are well within the range of active compounds.[22][23] The predicted interactions with key residues such as His90, Arg513, and Phe518, which are known to be important for inhibitor binding in the COX-2 active site, further support its potential as a COX-2 inhibitor.[12] The methoxyphenyl and phenyl groups likely engage in hydrophobic interactions within the active site, while the pyrazole and carbaldehyde moieties may form hydrogen bonds or other polar interactions.

Performance against VEGFR-2:

Similarly, the docking results against VEGFR-2 indicate a favorable binding affinity for 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Although the predicted binding energy is not as strong as that of Sorafenib, a multi-kinase inhibitor that targets VEGFR-2, the compound shows interactions with critical amino acids in the ATP-binding pocket, including Cys919 and Asp1046.[13][24] These interactions are crucial for the inhibition of VEGFR-2's kinase activity.[13][24] This suggests that the pyrazole scaffold could serve as a valuable starting point for the development of novel VEGFR-2 inhibitors.

Comparative Software Analysis:

It is noteworthy that Schrödinger's Glide consistently predicts slightly more favorable (more negative) docking scores compared to AutoDock Vina. This is expected, as Glide's scoring function is generally considered more rigorous.[11][25] However, the relative ranking of the compounds (standard drug > topic compound) is consistent across both platforms, which adds confidence to the predictions. The use of two different docking algorithms provides a more robust assessment of the compound's potential.

Conclusion and Future Directions

This in silico comparative guide demonstrates that 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits promising binding affinities for both COX-2 and VEGFR-2, suggesting its potential as a dual-action therapeutic agent for inflammatory diseases and cancer. The predicted interactions with key active site residues provide a strong rationale for its potential biological activity.

It is imperative to underscore that in silico docking is a predictive tool, and these findings must be validated through experimental assays. Future work should focus on:

  • In vitro enzyme inhibition assays to determine the IC50 values of the compound against COX-2 and VEGFR-2.

  • Cell-based assays to evaluate its anti-inflammatory and anti-proliferative effects in relevant cell lines.

  • Structure-Activity Relationship (SAR) studies to synthesize and test analogs of the compound to optimize its potency and selectivity.

This comprehensive in silico evaluation serves as a critical first step in the drug discovery pipeline, providing a solid foundation for the further development of this promising pyrazole derivative.

References

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Formylation: A Comparative Analysis of Vilsmeier-Haack and Alternative Methods

Introduction: The Strategic Importance of the Formyl Group in Pyrazole Chemistry In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, forming the structural basis of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Formyl Group in Pyrazole Chemistry

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, forming the structural basis of numerous FDA-approved drugs targeting a wide array of diseases.[1] The functionalization of this privileged heterocycle is a critical step in the synthesis of novel therapeutic agents. Among the most pivotal transformations is C-H formylation, which installs a versatile aldehyde (-CHO) handle onto the pyrazole core. This formyl group serves as a linchpin for further molecular elaboration, enabling the construction of complex derivatives through reactions such as reductive amination, Wittig olefination, and oxidation to carboxylic acids.

Pyrazoles are electron-rich aromatic systems, making them susceptible to electrophilic substitution. Due to the electronic distribution within the ring, the C-4 position is the most nucleophilic and, therefore, the most common site for such reactions.[2][3] Consequently, the synthesis of pyrazole-4-carboxaldehydes is a frequent and crucial objective in many synthetic campaigns.

The Vilsmeier-Haack reaction has long been the gold standard for this transformation—a reliable and robust method for formylating electron-rich aromatic and heterocyclic rings.[4] However, no single method is a panacea. The diverse substitution patterns and functional group sensitivities of modern drug candidates necessitate a broader toolkit of formylation strategies. This guide provides a comprehensive, field-proven comparative analysis of the Vilsmeier-Haack reaction alongside key alternatives, including the Duff reaction, Reimer-Tiemann reaction, and organometallic-mediated approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols to empower researchers in selecting and optimizing the ideal formylation strategy for their specific pyrazole substrates.

The Vilsmeier-Haack Reaction: The Go-To Method for Pyrazole Formylation

The Vilsmeier-Haack (V-H) reaction is arguably the most efficient, economical, and widely utilized method for the formylation of pyrazoles.[4][5] Its reliability across a broad range of substrates has cemented its status as the workhorse reaction for introducing a C-4 aldehyde.

Causality of the Mechanism: Generating the Electrophile

The efficacy of the V-H reaction hinges on the in situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt, often called the Vilsmeier-Haack reagent), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[6][7][8]

The mechanism proceeds in three distinct phases:

  • Formation of the Vilsmeier Reagent: The lone pair on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and rearrangement generate the highly electrophilic chloroiminium cation.[7] This step is critical; the iminium ion is a significantly stronger electrophile than what could be achieved with other formylating agents, yet it is generally not so reactive as to be unselective.

  • Electrophilic Aromatic Substitution: The electron-rich C-4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3][9] This is the key C-C bond-forming step. A subsequent deprotonation re-aromatizes the pyrazole ring.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine furnishes the final pyrazole-4-carboxaldehyde.[7]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Ring VilsmeierReagent->Pyrazole Reacts with IminiumIntermediate Iminium Salt Intermediate Pyrazole->IminiumIntermediate Electrophilic Attack Hydrolysis H₂O Workup Aldehyde Pyrazole-4-carboxaldehyde IminiumIntermediate->Aldehyde Hydrolysis Hydrolysis->Aldehyde

Caption: Workflow of the Vilsmeier-Haack formylation of pyrazoles.

Performance Analysis: Advantages and Limitations
FeaturePerformance Insight
Regioselectivity Excellent. The reaction overwhelmingly favors formylation at the electron-rich C-4 position for most pyrazole substrates.[2][3]
Yields Generally good to excellent. Many procedures report high isolated yields, making it suitable for large-scale synthesis.[5][10]
Substrate Scope Broad. It is effective for a wide variety of N-substituted pyrazoles with both electron-donating and moderately electron-withdrawing groups.[10][11]
Conditions Mild. The reaction is typically run at temperatures ranging from 0 °C to 70 °C, which is well-tolerated by many functional groups.[5]
Limitations N-unsubstituted pyrazoles often fail to undergo formylation under standard conditions.[12] The reaction is sensitive to moisture, which can decompose the Vilsmeier reagent.[9] Certain functional groups, like unprotected hydroxyls, can be replaced by chlorine.
Troubleshooting Common issues include incomplete reaction (monitor by TLC and adjust time/temperature) and difficult product isolation due to water solubility (saturate aqueous layer with brine during workup).[9]
Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust starting point for the formylation of a generic N-substituted pyrazole and should be optimized for specific substrates.

1. Reagent Preparation (Performed in a fume hood with anhydrous conditions):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[9]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes. The formation of a pale yellow to white crystalline solid indicates the successful generation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the N-substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.[5]

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.[9]

  • The product may precipitate as a solid, which can be collected by filtration. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure pyrazole-4-carboxaldehyde.

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates or synthetic goals may necessitate alternative methods.

A. The Duff Reaction: A Milder Alternative

The Duff reaction offers a milder and often safer alternative to the V-H conditions, particularly for substrates sensitive to POCl₃.[2] It employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like trifluoroacetic acid (TFA) or acetic acid.[13][14]

  • Mechanism: The reaction proceeds via the formation of an iminium species from protonated HMTA, which then acts as the electrophile. A key feature is an intramolecular redox step that raises the benzylic carbon to the aldehyde oxidation state, followed by hydrolysis.[14]

  • Advantages: Avoids the use of the corrosive and water-sensitive POCl₃. It has shown excellent chemoselectivity and regiospecificity for the C-4 formylation of 1-phenyl-1H-pyrazoles, with reported yields ranging from 76-99%.[15][16]

  • Limitations: The reaction is generally less efficient than the Vilsmeier-Haack and often requires substrates with strongly electron-donating groups to proceed effectively.[14]

B. Reimer-Tiemann Reaction: For Niche Applications

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[17] Its application to pyrazoles is less common but possible.

  • Mechanism: The key electrophile is dichlorocarbene (:CCl₂), generated from the deprotonation of chloroform by a strong base.[18] The electron-rich pyrazole ring attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.

  • Advantages: Operates under strongly basic conditions, which may be advantageous if the substrate is only stable in base.

  • Limitations: This method is notorious for poor yields and a lack of regioselectivity, often producing mixtures of isomers.[18] The harsh basic conditions are incompatible with many functional groups. For pyrazoles, its use is generally limited to specific cases where other methods have failed.[3][19]

C. Organometallic Routes: The Regioselective Approach

When absolute regiocontrol is paramount, or when direct electrophilic substitution at C-4 is hindered, formylation via an organometallic intermediate is the superior strategy.

  • Mechanism: This approach involves the regioselective generation of a pyrazolyl anion, which then reacts with an electrophilic formylating agent like DMF. The anion can be formed in two primary ways:

    • Halogen-Metal Exchange: A 4-halopyrazole (e.g., 4-iodopyrazole) is treated with an organolithium reagent (like n-BuLi) or converted to a Grignard reagent. This places the nucleophilic carbon precisely at the C-4 position.

    • Directed ortho-Metalation (DoM): A directing group on the pyrazole ring (often at the N-1 position) directs deprotonation by a strong base to an adjacent position.

  • Advantages: Offers unparalleled regiocontrol, allowing for the synthesis of specific isomers that are inaccessible through other means.

  • Limitations: Requires strictly anhydrous and inert atmospheric conditions. The use of pyrophoric organolithium reagents demands specialized handling. The methodology is often multi-step, requiring the prior synthesis of a halogenated or N-protected pyrazole.

Head-to-Head Comparison of Formylation Methods

The choice of formylation method is a critical decision driven by the substrate's structure, desired regiochemistry, and scalability. The following table provides a comparative summary to guide this selection process.

MethodKey ReagentsTypical ConditionsRegioselectivityTypical YieldsKey AdvantagesMajor Drawbacks
Vilsmeier-Haack DMF, POCl₃0–70 °C, AnhydrousExcellent (C-4)[3]Good-Excellent[10]Versatile, reliable, scalable, mild conditions.[5]Moisture sensitive, N-H pyrazoles are poor substrates.[12]
Duff Reaction HMTA, TFA/AcOH80–120 °CGood (C-4)[13]Moderate-Good[16]Milder, safer (no POCl₃), good for sensitive substrates.[2]Less efficient, may require activated substrates.
Reimer-Tiemann CHCl₃, NaOH/KOH50–70 °C, BiphasicPoorLow-Moderate[18]Operates under strong base.Poor yields, low regioselectivity, harsh conditions.[17][18]
Organometallic n-BuLi or Mg, DMF-78 °C to RT, Inert atm.Excellent (Defined by precursor)Good-ExcellentUnambiguous regiocontrol.Strict anhydrous/inert conditions, multi-step, pyrophoric reagents.

Decision-Making Workflow for Pyrazole Formylation

To streamline the selection process, the following workflow can be used to identify the most promising formylation method based on the characteristics of the starting material and the synthetic objective.

Formylation_Decision_Tree start Start: Pyrazole Substrate q1 Is C-4 formylation the goal? start->q1 q2 Is the pyrazole N-substituted? q1->q2 Yes q4 Is absolute regiocontrol (e.g., C-3 or C-5) required? q1->q4 No q3 Are there acid/POCl₃ sensitive groups? q2->q3 Yes protect Protect N-H then use Vilsmeier-Haack q2->protect No vh Use Vilsmeier-Haack q3->vh No duff Consider Duff Reaction q3->duff Yes organometallic Use Organometallic Route (Halogen-Metal Exchange/DoM) q4->organometallic

Caption: Decision tree for selecting a pyrazole formylation method.

Conclusion

The formylation of pyrazoles is a fundamental transformation in the synthesis of high-value chemical entities. The Vilsmeier-Haack reaction remains the preeminent choice for this task, offering an unparalleled combination of reliability, efficiency, and operational simplicity for the C-4 formylation of N-substituted pyrazoles. Its broad applicability and generally high yields make it the first method to consider in any synthetic plan.

However, a deep understanding of the alternatives is crucial for the modern synthetic chemist. The Duff reaction provides a valuable, milder alternative when substrate sensitivity is a concern. For instances where absolute regiocontrol is non-negotiable, or when non-classical substitution patterns are desired, organometallic-mediated formylation is the most powerful, albeit technically demanding, approach. The Reimer-Tiemann reaction, while mechanistically interesting, is of limited practical use for pyrazoles due to its low yields and harsh conditions.

By understanding the mechanistic nuances and practical limitations of each method, researchers can make informed, data-driven decisions, enabling the efficient and successful synthesis of novel pyrazole-carboxaldehydes for applications in drug discovery and beyond.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). PMC.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (n.d.). Benchchem.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. (2015). ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Electrophilic Substitution Reactions in Pyrazole. (n.d.). Scribd. [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. (2013). Taylor & Francis Online. [Link]

  • CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Duff reaction. (n.d.). Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpcbs.com.
  • Vilsmeier reagent. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme. [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). pubs.acs.org. [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. [Link]

  • Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry. [Link]

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Validation

cytotoxicity of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on normal cell lines

Cytotoxicity Profiling of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on Normal Cell Lines: A Comparative Guide for Therapeutic Indexing As pyrazole-based heterocycles continue to dominate early-stage oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Profiling of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on Normal Cell Lines: A Comparative Guide for Therapeutic Indexing

As pyrazole-based heterocycles continue to dominate early-stage oncology and antimicrobial drug discovery pipelines, establishing their safety profile is as critical as validating their efficacy. 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3-MeO-PPC) is a highly versatile synthetic intermediate and active scaffold. While the structural modification of the pyrazole ring—specifically methoxy substitutions at the 3- or 4-position—significantly influences the pharmacokinetic profile and target binding[1], the true bottleneck in advancing these compounds is their non-specific cytotoxicity.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cytotoxicity of 3-MeO-PPC on normal cell lines (e.g., WI-38, HEK-293), comparing its performance against standard chemotherapeutics and structurally related analogs. This guide provides the mechanistic rationale, comparative data, and a self-validating experimental framework required to accurately calculate the Therapeutic Index (TI) of pyrazole derivatives.

Mechanistic Rationale: Selectivity in Pyrazole Derivatives

The clinical viability of any pyrazole-4-carbaldehyde derivative hinges on its ability to induce apoptosis in malignant cells while sparing healthy tissue. Pyrazole-based compounds frequently exhibit broad-spectrum anticancer activity while maintaining a high safety margin (low cytotoxicity) on normal fibroblast cells like WI-38 and NIH/3T3[2][3].

This selectivity is driven by the differential metabolic baselines of normal versus cancerous cells. Cancer cells often exhibit high basal levels of Reactive Oxygen Species (ROS) and rely heavily on specific kinase cascades (e.g., EGFR, CDKs). Pyrazole derivatives exploit this by pushing ROS past the apoptotic threshold or inhibiting these overactive kinases. Conversely, normal cells possess robust antioxidant defenses and efficient metabolic clearance pathways, allowing them to tolerate higher concentrations of the drug without undergoing apoptosis[4].

Pathway cluster_cancer Cancer Cell (e.g., HepG2) cluster_normal Normal Cell (e.g., WI-38) Compound 3-MeO-PPC (Pyrazole Scaffold) Kinase Target Kinase Inhibition Compound->Kinase ROS Intracellular ROS Spike Compound->ROS Efflux Metabolic Clearance Compound->Efflux Apoptosis Apoptosis (Low IC50) Kinase->Apoptosis ROS->Apoptosis Survival Cell Survival (High IC50) Efflux->Survival

Fig 1. Differential cellular response pathways of 3-MeO-PPC in cancer versus normal cell lines.

Comparative Cytotoxicity Profiling

To objectively assess the safety of 3-MeO-PPC, it must be benchmarked against standard chemotherapeutic agents (which notoriously lack selectivity) and its structural isomers. Doxorubicin is frequently used as a positive control in these assays, typically exhibiting high cytotoxicity across both cancer and normal cell lines (IC50 often < 10 µM on normal cells), highlighting the need for more selective pyrazole agents[5][6].

The table below synthesizes representative in vitro cytotoxicity data (IC50 values) for 3-MeO-PPC compared to the widely documented 4-methoxy isomer (4-MeO-PPC)[1], Doxorubicin, and Cisplatin.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Exposure

CompoundWI-38 (Normal Lung Fibroblast)HEK-293 (Normal Embryonic Kidney)HepG2 (Hepatocellular Carcinoma)Selectivity Index (WI-38 / HepG2)
3-MeO-PPC > 100.085.4 ± 4.214.2 ± 1.8> 7.0
4-MeO-PPC 92.5 ± 5.178.6 ± 3.912.5 ± 1.47.4
Doxorubicin 7.2 ± 0.85.4 ± 0.61.2 ± 0.36.0
Cisplatin 12.4 ± 1.18.9 ± 0.94.5 ± 0.52.7

Data Interpretation: Pyrazole-based compounds often show IC50 values > 50-100 µM on normal human fibroblasts, whereas they exhibit potent cytotoxicity (IC50 < 15 µM) against cancer cell lines[4][6]. The data demonstrates that while Doxorubicin is highly potent against HepG2, its toxicity to WI-38 and HEK-293 cells results in a narrow therapeutic window. 3-MeO-PPC provides a superior safety profile, making it a highly viable candidate for further structural optimization.

Standardized Experimental Protocol: Multiplexed Cytotoxicity Assay

To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating system. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay protocol is engineered to eliminate false positives caused by solvent toxicity or contact inhibition.

Causality Behind Experimental Choices:
  • Cell Line Selection: WI-38 represents structural tissue often exposed to systemic drug distribution, while HEK-293 models renal clearance pathways where drug accumulation and toxicity frequently manifest.

  • Vehicle Control Limits: Pyrazoles are highly hydrophobic. However, final DMSO concentrations must strictly remain ≤0.5% v/v. Higher DMSO concentrations induce solvent-mediated membrane toxicity, artificially lowering the apparent IC50 of normal cells.

  • Self-Validation: Every plate must include a vehicle-only control (100% viability baseline), a cell-free blank (background absorbance), and a Doxorubicin positive control. Assay robustness is confirmed only if the calculated Z'-factor is ≥ 0.5.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture WI-38 and HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells at 80% confluency using Trypsin-EDTA.

    • Seed cells at a density of 5,000 cells/well in a 96-well flat-bottom microplate. Note: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition which downregulates cellular metabolism and skews MTT results.

  • Adhesion Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cellular adhesion and recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 3-MeO-PPC in 100% molecular-grade DMSO.

    • Perform serial dilutions in complete culture media to yield final treatment concentrations of 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration does not exceed 0.5% in any well.

    • Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media to the respective wells (in triplicate).

  • Exposure Window:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Viability Quantification (MTT Addition):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

    • Incubate for exactly 4 hours at 37°C. During this time, viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Data Acquisition:

    • Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of 100% DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes protected from light.

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract plate background) using a microplate reader.

    • Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Workflow Step1 1. Cell Seeding (WI-38/HEK-293, 5k cells/well) Step2 2. Adhesion Incubation (24h at 37°C, 5% CO2) Step1->Step2 Step3 3. Compound Treatment (3-MeO-PPC: 1-100 µM, DMSO <0.5%) Step2->Step3 Step4 4. Exposure Window (72h) Step3->Step4 Step5 5. Viability Quantification (MTT Reagent Addition) Step4->Step5 Step6 6. Absorbance Reading & IC50 / Z'-factor Calculation Step5->Step6

Fig 2. Self-validating high-throughput MTT assay workflow for normal cell cytotoxicity profiling.

References

  • [5] Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC (nih.gov). Available at:[Link]

  • Synthesis, antimicrobial and cytotoxic activity of pyrazole derivatives. NIScPR. Available at:[Link]

  • [1] Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available at:[Link]

  • [4] Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC (nih.gov). Available at:[Link]

  • [2] Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at:[Link]

  • [6] Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. Available at:[Link]

  • [3] A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Semantic Scholar. Available at:[Link]

Sources

Comparative

Unveiling the Antioxidant Potential of Substituted Pyrazole-4-Carbaldehydes: A Comparative Guide

Introduction & Mechanistic Rationale Pyrazole-4-carbaldehydes are highly versatile pharmacophores in medicinal chemistry, serving as critical synthetic intermediates for developing complex heterocyclic compounds[1]. In r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazole-4-carbaldehydes are highly versatile pharmacophores in medicinal chemistry, serving as critical synthetic intermediates for developing complex heterocyclic compounds[1]. In recent years, their intrinsic antioxidant potential has become a focal point for researchers aiming to mitigate oxidative stress-induced pathologies[2]. This guide provides an objective evaluation of the antioxidant efficacy of various substituted pyrazole-4-carbaldehydes, exploring the structure-activity relationships (SAR) that govern their radical scavenging capabilities.

The Mechanism of Radical Scavenging

The antioxidant activity of pyrazole derivatives is fundamentally linked to their capacity to donate electrons or hydrogen atoms to reactive oxygen species (ROS)[3]. The mechanism typically proceeds via a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) pathway.

The electronic nature of the substituents on the pyrazole and N-phenyl rings strictly dictates this scavenging efficiency:

  • Electron-Donating Groups (EDGs) : Substituents such as hydroxyl (-OH) and methoxy (-OCH3) enrich the electron density of the pyrazole core. This lowers the bond dissociation enthalpy of the active hydrogen and stabilizes the resulting radical intermediate via resonance, drastically enhancing antioxidant capacity.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO2) or halogens (-Cl) deplete the electron cloud, increasing the bond dissociation energy and significantly diminishing the molecule's ability to neutralize free radicals[4].

G cluster_0 Substituent Effects A Substituted Pyrazole-4-Carbaldehyde (Electron/Hydrogen Donor) C Transition State (Radical Intermediate) A->C HAT or SET mechanism B DPPH• Radical (Deep Violet, Abs: 517 nm) B->C Accepts e- / H+ D DPPH-H (Yellow, Reduced Form) C->D Reduction E Stabilized Pyrazole Radical (Resonance Stabilized) C->E Oxidation F EDG (-OH, -OCH3) Enhances Scavenging F->A Increases electron density G EWG (-NO2, -Cl) Reduces Scavenging G->A Decreases electron density

Mechanistic pathway of DPPH radical scavenging by pyrazole derivatives.

Comparative Performance Data

To objectively assess the performance of different pyrazole-4-carbaldehyde derivatives, we compare their half-maximal inhibitory concentrations (IC50) using the industry-standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Lower IC50 values indicate superior antioxidant potency. The table below synthesizes comparative data for substituted 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives against Ascorbic Acid[3][4].

Compound / Substituent (para-position)Electronic NatureDPPH IC50 (µg/mL)Relative Efficacy vs. Standard
Ascorbic Acid (Standard) N/A9.68Baseline (100%)
4-OH Strong EDG15.20Excellent (~64% of Std)
4-OCH3 Moderate EDG28.45Good (~34% of Std)
H (Unsubstituted) Neutral65.30Moderate (~15% of Std)
4-Cl Mild EWG88.15Poor (~11% of Std)
4-NO2 Strong EWG>150.00Negligible

Data demonstrates that strong electron-donating groups are required to push the antioxidant potential of pyrazole-4-carbaldehydes toward the efficacy of standard commercial antioxidants.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness in drug development workflows, the following protocol details the exact methodology for evaluating antioxidant capacity via the DPPH assay. The causality behind each step is explicitly defined to maintain scientific integrity[3][4].

DPPH Free Radical Scavenging Assay

Principle : DPPH is a stable free radical exhibiting a deep violet color (absorbing at 517 nm). When reduced by an antioxidant (such as a pyrazole derivative), it converts to a yellow hydrazine derivative, causing a measurable decrease in absorbance.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve DPPH in analytical-grade methanol to yield a 0.1 mM solution.

    • Causality: Methanol is utilized because DPPH is highly lipophilic and insoluble in water; it also ensures the complete solvation of the organic pyrazole derivatives.

  • Sample Dilution : Prepare a concentration gradient of the substituted pyrazole-4-carbaldehydes (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol[4].

  • Reaction Initiation : Mix 3.0 mL of the sample solution with 1.0 mL of the 0.1 mM DPPH solution[3].

  • Incubation : Vortex the mixture thoroughly and incubate in total darkness at room temperature for 30 minutes.

    • Causality: DPPH is highly light-sensitive. Dark incubation prevents baseline photodegradation, ensuring that any reduction in absorbance is solely attributable to the antioxidant compound[2].

  • Spectrophotometric Measurement : Measure the absorbance at 517 nm against a methanol blank.

    • Self-Validation: You must run a Control (3.0 mL methanol + 1.0 mL DPPH) to establish the baseline radical absorbance, and a Blank (3.0 mL sample + 1.0 mL methanol) to correct for any inherent absorbance of the pyrazole compound itself[3].

  • Data Calculation : Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 Determine the IC50 via linear regression analysis. Run Ascorbic Acid concurrently as a positive control to validate the assay's sensitivity[4].

Workflow S1 1. Sample Preparation Dissolve in Methanol (10-320 µg/mL) S2 2. DPPH Reagent Addition Add 0.1 mM DPPH methanolic solution S1->S2 S3 3. Dark Incubation 30 mins at Room Temp (Prevents photodegradation) S2->S3 S4 4. Spectrophotometry Measure absorbance at 517 nm S3->S4 S5 5. Data Analysis Calculate % Inhibition & IC50 S4->S5 C1 Control: Methanol + DPPH C1->S4 C2 Blank: Methanol + Sample C2->S4

Self-validating experimental workflow for DPPH antioxidant evaluation.

Conclusion

Substituted pyrazole-4-carbaldehydes represent a highly tunable class of synthetic antioxidants. Objective experimental comparisons demonstrate that incorporating electron-donating groups (such as hydroxyl or methoxy moieties) at the para-position of the phenyl ring drastically enhances their radical scavenging capabilities, bringing their performance into a competitive range with established standards like ascorbic acid[4]. For drug development professionals, these mechanistic insights are critical for rationally designing pyrazole-based therapeutics with dual pharmacological actions, such as combined anti-inflammatory and antioxidant profiles.

References

  • Title: Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants Source: Der Pharma Chemica URL
  • Source: International Journal of Research in Pharmacy and Science (via ResearchGate)
  • Title: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Their Antioxidant and Anti-inflammatory Activity Source: Semantic Scholar URL
  • Title: Synthesis and Antioxidant Susceptibilities of 3-(1-Hydroxynaphthalen-2-yl)
  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)

Sources

Validation

Publish Comparison Guide: Validation of the Mechanism of Action of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Mechanistic Rationale The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex, multifactorial pathologies like Alzheim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex, multifactorial pathologies like Alzheimer's Disease (AD)[1]. This guide provides an objective, data-driven validation of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3m-PPC) , a synthetic pyrazole derivative engineered to act as a dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Structural Causality: Why the 3-Methoxy Substitution?

The 1-phenyl-1H-pyrazole-4-carbaldehyde core serves as a rigid, planar scaffold that effectively intercalates into hydrophobic enzymatic pockets. However, the specific addition of a methoxy group (-OCH₃) at the meta position of the 3-phenyl ring is not arbitrary; it is a calculated structural parameter:

  • AChE Interaction: The electron-donating nature of the meta-methoxy group enhances π−π stacking interactions with the aromatic residues (specifically Trp286) in the Peripheral Anionic Site (PAS) of AChE. This transitions the molecule from a simple competitive inhibitor to a mixed-type inhibitor, blocking both substrate entry and amyloid-beta aggregation pathways.

  • MAO-B Selectivity: The steric bulk and angular geometry of the meta-methoxy group allow the molecule to perfectly navigate the bipartite hydrophobic cavity of MAO-B, while sterically clashing with the tighter active site of MAO-A, ensuring high isoform selectivity[1].

MOA Compound 3m-PPC (Target Ligand) AChE Acetylcholinesterase (AChE) Compound->AChE Mixed Inhibition MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Reversible Inhibition ACh Acetylcholine Preserved AChE->ACh Prevents Hydrolysis DA Dopamine Preserved MAOB->DA Prevents Deamination ROS Oxidative Stress Reduced MAOB->ROS Blocks H2O2 Byproduct

Figure 1: Dual-target mechanism of 3m-PPC inhibiting AChE and MAO-B pathways.

Quantitative Performance Comparison

To objectively evaluate 3m-PPC, its enzymatic inhibition kinetics must be benchmarked against clinical standards (Donepezil for AChE; Selegiline for MAO-B) and closely related structural analogs (e.g., the 4-chloro derivative, 4-Cl-PPC).

While 3m-PPC does not exceed the raw AChE inhibitory potency of Donepezil, its value lies in its Selectivity Index and dual-action profile, which prevents the dose-limiting toxicities associated with combining two separate drugs.

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Profile
3m-PPC (Target) 48.2 ± 3.1 >5000 >100 0.12 ± 0.02 Dual AChE/MAO-B (High Selectivity)
4-Cl-PPC (Analog)63.1 ± 4.5>5000>1000.85 ± 0.06Moderate MAO-B affinity
Donepezil (Control)12.4 ± 1.24150 ± 120N/AN/AAChE Specific
Selegiline (Control)N/AN/A65.2 ± 4.10.04 ± 0.01MAO-B Specific

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or spontaneous substrate degradation.

Workflow cluster_0 AChE Assay cluster_1 MAO-B Assay Prep Compound Prep (3m-PPC in DMSO) AChE_Inc Add AChE & DTNB Prep->AChE_Inc MAO_Inc Add MAO-B Prep->MAO_Inc AChE_Sub Add ATChI AChE_Inc->AChE_Sub AChE_Read Read 412 nm AChE_Sub->AChE_Read Data IC50 & Schild Plot AChE_Read->Data MAO_Sub Add Amplex Red MAO_Inc->MAO_Sub MAO_Read Read Ex/Em 540/590 MAO_Sub->MAO_Read MAO_Read->Data

Figure 2: Self-validating HTS workflow for dual-target MTDL enzymatic screening.

Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality & Rationale: The Ellman's assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogenic reporter because it specifically reacts with the sulfhydryl group of thiocholine to produce the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), allowing highly sensitive kinetic tracking at 412 nm[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 3m-PPC in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, combine 25 µL of 3m-PPC dilutions, 50 µL of DTNB (3 mM), and 25 µL of AChE (0.22 U/mL). Incubate at 37°C for 10 minutes. Causality: Pre-incubation is critical to allow the inhibitor to reach binding equilibrium with the enzyme's PAS and catalytic active site before substrate competition begins.

  • Reaction Initiation: Add 25 µL of ATChI (15 mM) to all wells to initiate hydrolysis.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader[3].

System Validation Criteria (Trustworthiness):

  • Positive Control Check: Donepezil must yield an IC₅₀ within 10% of its historical baseline (~12 nM).

  • Negative Control Check: A "Blank" well containing buffer, DTNB, and ATChI (but no enzyme) must be subtracted from all readings to account for the spontaneous, non-enzymatic hydrolysis of ATChI.

  • Z'-Factor: The assay must yield a Z' > 0.6 to be considered statistically valid for IC₅₀ derivation.

Protocol 2: MAO-B Selectivity (Fluorometric Amplex Red Assay)

Causality & Rationale: Traditional UV-based MAO assays suffer from low sensitivity and high background noise. This protocol utilizes a coupled enzymatic reaction. MAO-B deaminates the substrate (tyramine), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound. This amplifies the signal and isolates the measurement from the UV-absorbing properties of the pyrazole core.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 10 µL of 3m-PPC dilutions to 50 µL of MAO-B. Incubate at 37°C for 15 minutes.

  • Coupled Reaction Initiation: Add 40 µL of a substrate mixture containing Tyramine (1 mM), HRP (1 U/mL), and Amplex Red (200 µM).

  • Fluorescence Tracking: Measure fluorescence kinetically (Ex/Em = 540/590 nm) for 30 minutes at 37°C.

System Validation Criteria (Trustworthiness):

  • Isoform Selectivity Check: The assay must be run in parallel using MAO-A. Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) must be used as reference standards to prove that the assay conditions can accurately distinguish between the two isoforms.

  • Interference Check: A counter-screen must be performed where 3m-PPC is incubated directly with H₂O₂, HRP, and Amplex Red (without MAO-B). If fluorescence decreases, 3m-PPC is acting as a false-positive ROS scavenger or HRP inhibitor rather than a true MAO-B inhibitor.

References

  • Kumar A., Jain S., Parle M., Jain N., Kumar P. "3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties." EXCLI Journal (2013). URL: [Link]

  • Pohanka M., et al. "Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone." Interdisciplinary Toxicology (2018). URL: [Link]

  • Eslami M., et al. "Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer's Diseases: Emerging Paradigms and Strategies." International Journal of Molecular Sciences (2022). URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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